Mirogabalin Besylate
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[(1R,5S,6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid;benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.C6H6O3S/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8;7-10(8,9)6-4-2-1-3-5-6/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15);1-5H,(H,7,8,9)/t9-,10-,12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJXJRVWXYRSAN-TXULWXBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2C(C1)CC2(CC(=O)O)CN.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C[C@@H]2[C@H](C1)C[C@@]2(CC(=O)O)CN.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138245-21-2 | |
| Record name | Bicyclo[3.2.0]hept-3-ene-6-acetic acid, 6-(aminomethyl)-3-ethyl-, (1R,5S,6S)-, benzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138245-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mirogabalin besylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1138245212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MIROGABALIN BESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01F4FRP8YL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Optimization of Mirogabalin Besylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mirogabalin Besylate, a gabapentinoid developed by Daiichi Sankyo, is a therapeutic agent for peripheral neuropathic pain.[1][2] Its synthesis presents considerable challenges due to a strained bicyclo[3.2.0]heptane core and three contiguous stereocenters.[3][4] This guide provides a detailed overview of two primary synthetic pathways: the original route developed by Daiichi Sankyo and a more recent, optimized industrial synthesis. We will delve into the experimental protocols for key reactions, present quantitative data in structured tables for comparative analysis, and visualize the synthetic workflows using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and manufacturing of this compound.
Introduction
Mirogabalin is a ligand for the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels, exhibiting a longer dissociation half-life than its predecessors, which is believed to contribute to its potent and sustained analgesic effects.[1] The complex molecular architecture of Mirogabalin has necessitated the development of sophisticated and efficient synthetic strategies suitable for large-scale production. This guide will explore two significant approaches to its synthesis, highlighting the evolution of the process towards a more industrially viable method.
The Original Daiichi Sankyo Synthesis Pathway
The initial synthesis of Mirogabalin developed by Daiichi Sankyo laid the groundwork for producing this complex molecule. A key feature of this route is the resolution of a racemic bicyclic ketone intermediate to establish the required stereochemistry early in the sequence.[3]
Synthesis Pathway Overview
The Daiichi Sankyo synthesis can be conceptualized in the following stages:
-
Formation of the Bicyclic Core: Commencing with readily available starting materials, a Claisen rearrangement followed by an intramolecular [2+2] cycloaddition constructs the bicyclo[3.2.0]heptane skeleton.[1][4]
-
Stereocenter Establishment: The racemic bicyclic ketone undergoes resolution to isolate the desired enantiomer.[3]
-
Functional Group Introduction: A Knoevenagel condensation installs a malonate group, which is then elaborated to introduce the aminomethyl side chain.[3]
-
Final Salt Formation: The free base of Mirogabalin is converted to the besylate salt.[3]
Key Experimental Protocols
2.2.1. Claisen Rearrangement and Cycloaddition to form Racemic Bicyclic Ketone
The synthesis begins with the condensation of allyl alcohol and butyraldehyde to form an acetal.[1] This intermediate undergoes an acid-mediated Claisen rearrangement to yield an aldehyde, which is then subjected to a Knoevenagel-Doebner condensation with malonic acid. The resulting α,β-unsaturated acid is treated with acetic anhydride under basic conditions to induce an intramolecular [2+2] cycloaddition, affording the racemic bicyclic ketone.[1]
2.2.2. Optical Resolution of the Bicyclic Ketone
The racemic bicyclic ketone is resolved to obtain the optically pure enantiomer. This can be achieved through various methods, including enzymatic resolution, salt crystallization with a chiral resolving agent, or asymmetric aldol condensation.[3] For example, tert-butyl (±)-[(1R,5S,6S)-3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate can be resolved using chiral chromatography (Chiralpak IC) to separate the enantiomers.[5]
2.2.3. Knoevenagel Condensation
The optically pure ketone is transformed into diethyl cyclobutylidene malonate via a Knoevenagel condensation. To prevent the precipitation of insoluble titanium complexes, the reaction is advantageously carried out in cyclopentyl methyl ether (CPME). The use of TiCl3(Oi-Pr), generated in situ from TiCl4 and Ti(Oi-Pr)4, has been reported to be effective.[6]
Optimized Industrial Synthesis Pathway
An alternative and optimized synthesis route has been developed for the industrial production of Mirogabalin. This pathway avoids the use of hazardous reagents and introduces the key stereocenter with high selectivity, making it more efficient and scalable.[3]
Synthesis Pathway Overview
The key features of this optimized route include:
-
Stereoselective 1,4-Addition: A crucial step involves the stereoselective 1,4-addition of lithioacetonitrile to an alkylidene malonate, which establishes a key quaternary stereocenter.[3]
-
One-Carbon Degradation: A Hofmann rearrangement is employed for a one-carbon degradation to form the final aminomethyl group.[3]
-
One-Pot Procedures: The synthesis incorporates one-pot reactions, such as decarboxylation, hydrolysis, and hydration, to improve process efficiency.[3]
References
- 1. The introduction of Mirogabalin besylate_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. CN111116345A - Novel method for preparing Mirogabalin - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. pubs.acs.org [pubs.acs.org]
Enantioselective Synthesis of Mirogabalin Besylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirogabalin Besylate, a novel gabapentinoid, has emerged as a significant therapeutic agent for the treatment of peripheral neuropathic pain. Its efficacy is intrinsically linked to its specific stereochemistry, with the desired pharmacological activity residing in the (S)-enantiomer. Consequently, the development of efficient and highly selective enantioselective synthetic methods is of paramount importance for its pharmaceutical production. This technical guide provides a comprehensive overview of the core strategies employed for the enantioselective synthesis of this compound, presenting detailed experimental protocols, comparative quantitative data, and insights into its mechanism of action.
Core Synthetic Strategies
The synthesis of enantiomerically pure this compound has been approached through several distinct and innovative strategies. The primary methods revolve around the asymmetric synthesis of a key bicyclic intermediate or the resolution of a racemic mixture. This guide focuses on two prominent and contrasting approaches: the organocatalytic kinetic resolution of a racemic bicyclic ketone, a method developed by Daiichi Sankyo, and a stereoselective 1,4-addition of lithioacetonitrile followed by a Hofmann rearrangement.
Quantitative Data Summary
The following table summarizes the quantitative data for the key enantioselective steps in the synthesis of this compound, allowing for a direct comparison of the different methodologies.
| Synthetic Method | Key Step | Substrate | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Excess (de%) |
| Organocatalytic Kinetic Resolution | Aldol reaction with kinetic resolution | Racemic bicyclic ketone | Asymmetric organocatalyst | High | High | N/A |
| Diastereoselective cyanation | Optically active bicyclic ketone derivative | Diethylaluminum cyanide | Good | N/A | High | |
| Stereoselective 1,4-Addition & Hofmann Rearrangement | Stereoselective 1,4-addition of lithioacetonitrile | Diethyl cyclobutylidene malonate | n-BuLi, MeCN | 75.4 | >99 | >99 |
| One-pot decarboxylation, hydrolysis, and hydration | 1,4-adduct | KOH, H₂O₂ | 84.4 | N/A | N/A | |
| Hofmann Rearrangement | Carboxamide intermediate | NaOBr | Good | N/A | N/A | |
| Resolution of Racemic Mixture | Resolution with a chiral resolving agent | Racemic Mirogabalin hydrochloride | S-(+)-mandelic acid | 35.6 | High | N/A |
Experimental Protocols
Organocatalytic Kinetic Resolution Route (Daiichi Sankyo Method)
This industrial-scale synthesis relies on the early establishment of chirality through an organocatalytic kinetic resolution of a racemic bicyclic ketone.[1]
a) Organocatalytic Kinetic Resolution of Racemic Bicyclic Ketone:
A racemic bicyclic ketone is subjected to an aldol reaction with p-formylbenzoic acid in the presence of a proprietary asymmetric organocatalyst.[1] This reaction proceeds with high enantioselectivity, allowing for the separation of the desired enantiomer of the ketone from the aldol product of the undesired enantiomer through simple liquid-liquid separation and distillation.[1]
b) Ti-mediated Knoevenagel Condensation:
The optically active bicyclic ketone is then condensed with a malonate derivative. To prevent the precipitation of insoluble titanium complexes, the reaction is typically carried out in cyclopentyl methyl ether (CPME) using TiCl₃(Oi-Pr), generated in situ from TiCl₄ and Ti(Oi-Pr)₄.[2] This yields the corresponding diethyl cyclobutylidene malonate.
c) Highly Diastereoselective Cyanation:
The crucial quaternary stereocenter is constructed via a highly diastereoselective cyanation of the cyclobutylidene malonate. This is achieved by treating the substrate with a cyanide source, such as diethylaluminum cyanide, which adds to the convex face of the molecule with perfect stereoselectivity.[2]
d) Cascade Reaction of Semi-hydrolysis and Decarboxylation:
The resulting cyano-malonate is subjected to a one-pot cascade reaction involving semi-hydrolysis and decarboxylation to furnish the corresponding cyano-acid intermediate.[1]
e) Reduction and Salt Formation:
The nitrile group is then reduced to the primary amine, and subsequent salt formation with benzenesulfonic acid affords this compound.
Stereoselective 1,4-Addition and Hofmann Rearrangement Route
This alternative approach introduces a two-carbon unit via a stereoselective Michael addition, followed by a one-carbon degradation using a Hofmann rearrangement.[2]
a) Stereoselective 1,4-Addition of Lithioacetonitrile:
To a solution of diethyl cyclobutylidene malonate in THF at -20 °C, a solution of lithioacetonitrile (generated in situ from acetonitrile and n-butyllithium) is added. The reaction mixture is stirred to afford the 1,4-adduct with excellent stereoselectivity. The reaction has been reported to yield the desired product in 75.4%.[2]
b) One-Pot Decarboxylation, Hydrolysis, and Hydration:
The 1,4-adduct is subjected to a one-pot reaction sequence. First, decarboxylation is induced by heating with aqueous potassium hydroxide in ethanol. The solvent is then exchanged for water, and further hydrolysis of the remaining ester group is carried out. Finally, the nitrile is hydrated to a primary amide using aqueous hydrogen peroxide under basic conditions. This one-pot process has been reported to yield the carboxamide intermediate in 84.4% yield.[2]
c) Hofmann Rearrangement:
The carboxamide is then subjected to a Hofmann rearrangement using sodium hypobromite (NaOBr) to effect a one-carbon degradation, yielding the γ-amino acid core of Mirogabalin.
d) Salt Formation:
The resulting amino acid is then treated with benzenesulfonic acid to afford this compound.
Resolution of Racemic Mirogabalin
A more traditional approach involves the synthesis of racemic Mirogabalin followed by resolution of the enantiomers.
a) Synthesis of Racemic Mirogabalin Hydrochloride:
Racemic Mirogabalin can be synthesized via various routes, including one that starts from 3-ethylbicyclo[3.2.0]hept-3-ene-6-one and proceeds through a Hofmann degradation to yield racemic Mirogabalin hydrochloride in high yield (92%).[3]
b) Resolution with S-(+)-Mandelic Acid:
The racemic Mirogabalin hydrochloride is first converted to its methyl ester. This racemic ester is then treated with the chiral resolving agent S-(+)-mandelic acid in isopropanol. The diastereomeric salt of the desired (S)-enantiomer selectively crystallizes out and can be isolated by filtration. This resolution step has a reported yield of 35.6%.[3] The ester is then hydrolyzed to afford the enantiomerically pure Mirogabalin.
Mechanism of Action and Signaling Pathway
Mirogabalin exerts its analgesic effects by selectively binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[4] This binding has several downstream consequences that ultimately lead to a reduction in neuropathic pain.
Key aspects of Mirogabalin's mechanism of action include:
-
Inhibition of Calcium Influx: By binding to the α2δ-1 subunit, Mirogabalin modulates the function of VGCCs, leading to a reduction in calcium influx into presynaptic nerve terminals.[4]
-
Reduced Neurotransmitter Release: The decrease in intracellular calcium concentration inhibits the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP) from nociceptive neurons.[4]
-
Modulation of Inflammatory Signaling: Mirogabalin has been shown to prevent spinal microglia and macrophage activation and suppress the release of pronociceptive chemokines like CCL2 and CCL5. This anti-inflammatory effect is mediated, at least in part, through the inhibition of the p38 MAPK signaling pathway.[5][6]
-
Activation of Descending Noradrenergic System: The binding of Mirogabalin to the α2δ-1 subunit, particularly in supraspinal regions, leads to the activation of the descending noradrenergic pain inhibitory system, further contributing to its analgesic effects.
Visualizations
Mirogabalin Synthetic Strategies Overview
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organocatalytic kinetic resolution of racemic secondary nitroallylic alcohols combined with simultaneous desymmetrization of prochiral cyclic anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of an optically active, bicyclic 2-pyridone dipeptide mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Chiral isothiourea-catalyzed kinetic resolution of 4-hydroxy[2.2]paracyclophane [beilstein-journals.org]
Mirogabalin Besylate: A Technical Deep Dive into its Mechanism of Action in Novel Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirogabalin Besylate, a novel gabapentinoid, has emerged as a significant therapeutic agent for the management of neuropathic pain. Its distinct pharmacological profile, characterized by a high affinity for the α2δ subunit of voltage-gated calcium channels (VGCCs), sets it apart from its predecessors. This in-depth technical guide elucidates the core mechanism of action of this compound, with a particular focus on its effects in novel cell lines beyond the traditional dorsal root ganglion (DRG) neurons. By exploring its interactions at a molecular level and its influence on downstream signaling cascades, this document aims to provide a comprehensive resource for researchers and professionals in the field of drug development and neuroscience.
Core Mechanism of Action: Targeting the α2δ Subunit of Voltage-Gated Calcium Channels
Mirogabalin's primary mechanism of action is its potent and selective binding to the α2δ subunit of voltage-gated calcium channels (VGCCs).[1] This interaction is central to its analgesic effects. Unlike earlier gabapentinoids, Mirogabalin exhibits a higher binding affinity and a notably slower dissociation rate from the α2δ-1 subunit, which is predominantly expressed in the nervous system and implicated in pain signaling.[2] This sustained binding is thought to contribute to its prolonged therapeutic effects.[2]
The binding of Mirogabalin to the α2δ-1 subunit modulates calcium influx into presynaptic nerve terminals.[3] This reduction in calcium concentration leads to a decrease in the release of excitatory neurotransmitters, such as glutamate, which are pivotal in the transmission and amplification of pain signals within the central nervous system.[3]
Quantitative Binding Affinity and Dissociation Data
The following table summarizes the binding affinities and dissociation kinetics of Mirogabalin compared to Pregabalin for the human α2δ-1 and α2δ-2 subunits.
| Ligand | Subunit | Dissociation Constant (Kd) (nmol/L) | Dissociation Half-life (t1/2) (hours) |
| Mirogabalin | α2δ-1 | 13.5[2] | 11.1[2] |
| α2δ-2 | 22.7[2] | 2.4[2] | |
| Pregabalin | α2δ-1 | 62.5[2] | 1.4[2] |
| α2δ-2 | 125.0[2] | 1.4[2] |
Expanding the Mechanistic Understanding: Effects in Novel Cell Lines
Recent research has extended the investigation of Mirogabalin's effects beyond DRG neurons, revealing its impact on other cell types, thereby broadening our understanding of its pharmacological profile.
Pituitary Tumor (GH3) Cells: A Novel Neuronal Model
In a significant departure from studies on primary sensory neurons, the effects of Mirogabalin have been examined in pituitary tumor (GH3) cells. These cells provide a valuable model for studying ion channel pharmacology. Research has demonstrated that Mirogabalin can effectively inhibit voltage-gated Na+ currents (INa) in GH3 cells in a concentration-dependent manner. This finding suggests a broader spectrum of activity for Mirogabalin on excitable membranes than previously understood. The inhibition of both transient and sustained components of the sodium current points to a potential additional mechanism contributing to its overall efficacy in modulating neuronal hyperexcitability.
Microglia and Macrophages: Unveiling Indirect Anti-inflammatory and Neuromodulatory Effects
Emerging evidence indicates that Mirogabalin can indirectly influence the function of non-neuronal cells, specifically microglia and macrophages, which are key players in the neuroinflammatory processes associated with neuropathic pain. Studies have shown that repeated administration of Mirogabalin can strongly prevent the activation of spinal microglia and macrophages in response to nerve injury.[4][5] This effect is accompanied by a reduction in the levels of the pro-inflammatory chemokines CCL2 and CCL5, as well as a decrease in the activity of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[4][5][6]
This suggests that while Mirogabalin's primary target is neuronal, its therapeutic benefits are amplified by its ability to quell the neuroinflammatory response mediated by glial cells. This indirect action likely stems from the initial reduction in neuronal hyperexcitability and neurotransmitter release, which in turn reduces the signals that activate microglia.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. Involvement of p38 MAPK in Synaptic Function and Dysfunction [mdpi.com]
- 2. The enhancement of CCL2 and CCL5 by human bone marrow-derived mesenchymal stem/stromal cells might contribute to inflammatory suppression and axonal extension after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. PDSP - GABA [kidbdev.med.unc.edu]
- 5. Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain: development of a radioligand binding assay for alpha 2 delta subunits using [3H]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the autoradiographic binding distribution of [3H]-gabapentin with excitatory amino acid receptor and amino acid uptake site distributions in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
Exploratory Studies of Mirogabalin Besylate in Non-Neuropathic Pain Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirogabalin Besylate, a novel, preferentially selective ligand for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), has demonstrated significant analgesic effects in various neuropathic pain models.[1][2][3] This technical guide delves into the exploratory preclinical studies of Mirogabalin in non-neuropathic pain modalities, including inflammatory and fibromyalgia-like pain. While extensive research has focused on its efficacy in neuropathic conditions, this paper aims to consolidate the available data on its potential in other pain states, providing a resource for researchers and drug development professionals.
Core Mechanism of Action
Mirogabalin's primary mechanism of action involves its potent binding to the α2δ subunits of VGCCs.[1][2] This binding modulates calcium influx into presynaptic nerve terminals, subsequently reducing the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[4] Notably, Mirogabalin exhibits a slower dissociation rate from the α2δ-1 subunit compared to the α2δ-2 subunit, which is thought to contribute to its sustained analgesic efficacy and a potentially wider therapeutic window with fewer central nervous system-related side effects.[1][5]
Signaling Pathway of Mirogabalin Action
References
- 1. Frontiers | Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of mirogabalin, a novel ligand for the α₂δ subunit of voltage-gated calcium channels, on N-type calcium channel currents of rat dorsal root ganglion culture neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Mirogabalin Besylate: A Comprehensive Technical Analysis of its Binding Affinity for α2δ-1 and α2δ-2 Subunits
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding characteristics of Mirogabalin Besylate to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs). Mirogabalin is a novel gabapentinoid developed for the treatment of neuropathic pain.[1][2] Its therapeutic efficacy and safety profile are intrinsically linked to its specific interactions with these subunits.[1][3] This document synthesizes key quantitative data, details the experimental methodologies used for these determinations, and presents visual representations of the underlying molecular interactions and experimental workflows.
Core Data Presentation: Binding Affinity and Dissociation Kinetics
Mirogabalin exhibits a potent binding affinity for both human α2δ-1 and α2δ-2 subunits.[4][5][6] While it does not show significant subtype selectivity in terms of equilibrium dissociation constant (Kd), its kinetic binding properties, particularly its dissociation rate, reveal a notable difference between the two subunits.[4][7][8][9] This differential kinetic profile is thought to contribute to its sustained analgesic effects and favorable safety margin.[1][3][7][8]
The following tables summarize the key binding parameters of Mirogabalin in comparison to Pregabalin, another widely used α2δ ligand.
Table 1: Equilibrium Dissociation Constants (Kd) of Mirogabalin and Pregabalin for Human α2δ Subunits
| Ligand | Subunit | Dissociation Constant (Kd) [nmol/L] |
| Mirogabalin | α2δ-1 | 13.5[3][8][9] |
| α2δ-2 | 22.7[3][8][9] | |
| Pregabalin | α2δ-1 | 62.5[3][9] |
| α2δ-2 | 125.0[9] |
Table 2: Dissociation Half-Life (t1/2) and Dissociation Rate Constant (Koff) of Mirogabalin and Pregabalin from Human α2δ Subunits
| Ligand | Subunit | Dissociation Half-Life (t1/2) [h] | Dissociation Rate Constant (Koff) [h⁻¹] |
| Mirogabalin | α2δ-1 | 11.1[7][8][9] | 0.0627[7][8] |
| α2δ-2 | 2.4[7][8][9] | 0.2837[7][8] | |
| Pregabalin | α2δ-1 | 1.4[7][8][9] | Not Reported |
| α2δ-2 | 1.4[7][8][9] | Not Reported |
Experimental Protocols: Radioligand Binding Assays
The binding characteristics of Mirogabalin were determined using in vitro radioligand binding assays.[9] These assays are a gold standard for quantifying the interaction between a ligand and its receptor.[10][11]
1. Preparation of Cell Membranes:
-
Human embryonic kidney (HEK293) cells, specifically the 293A cell line, were stably transfected to express either the human α2δ-1 or human α2δ-2 subunit.[8][9]
-
The cells were cultured and harvested.
-
Cell membranes were prepared by homogenization in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[12]
-
The homogenate was centrifuged to pellet the membranes, which were then washed and resuspended in a suitable buffer.[12] The protein concentration of the membrane preparation was determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[12]
2. Radioligand Binding Assay (Competition Assay):
-
To determine the dissociation constant (Kd), competition binding assays were performed using tritium-labeled ([³H]) Mirogabalin or Pregabalin.[9][10]
-
The assays were carried out in 96-well plates.[12]
-
Each well contained the cell membrane preparation (expressing either α2δ-1 or α2δ-2), a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competing ligand (Mirogabalin or Pregabalin).[10]
-
The plates were incubated to allow the binding to reach equilibrium.[12]
-
The incubation was terminated by rapid vacuum filtration through glass fiber filters, which separates the bound from the unbound radioligand.[12] The filters were then washed with ice-cold buffer to remove any non-specifically bound radioligand.[12]
-
The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, was quantified using a scintillation counter.[12]
-
The data was analyzed using non-linear regression to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki (and subsequently Kd) was calculated from the IC50 using the Cheng-Prusoff equation.
3. Dissociation Kinetics Assay:
-
To determine the dissociation rate (Koff) and half-life (t1/2), a kinetic radioligand binding assay was employed.[10]
-
The cell membrane preparations were first incubated with the radiolabeled ligand to allow for association.
-
At time zero, a high concentration of an unlabeled ligand was added to prevent re-association of the radioligand once it dissociates.
-
The amount of bound radioligand was measured at various time points after the addition of the unlabeled ligand.
-
The dissociation rate constant (Koff) was determined by fitting the data to a one-phase exponential decay curve. The dissociation half-life (t1/2) was calculated from the Koff (t1/2 = ln(2)/Koff).
Visualizations: Signaling Pathways and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Comparative binding affinities of Mirogabalin and Pregabalin.
Caption: Mirogabalin's mechanism of action via α2δ-1 subunit binding.
Caption: Workflow for radioligand binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding Characteristics and Analgesic Effects of Mirogabalin, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding Characteristics and Analgesic Effects of Mirogabalin, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels | CiNii Research [cir.nii.ac.jp]
- 6. Binding Characteristics and Analgesic Effects of Mirogabalin, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. giffordbioscience.com [giffordbioscience.com]
The Pharmacological Profile of Mirogabalin Besylate: A Technical Guide for CNS Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirogabalin Besylate, a novel gabapentinoid, represents a significant advancement in the therapeutic landscape for neuropathic pain, a condition often associated with a range of Central Nervous System (CNS) disorders. Developed by Daiichi Sankyo, mirogabalin has demonstrated a distinct pharmacological profile that differentiates it from its predecessors, gabapentin and pregabalin. This technical guide provides an in-depth exploration of the core pharmacological characteristics of mirogabalin, its performance in pivotal preclinical and clinical studies, and detailed methodologies of key experiments, intended to serve as a comprehensive resource for the scientific community.
Mechanism of Action: Selective and Sustained Targeting of α2δ Subunits
Mirogabalin exerts its therapeutic effects through its potent and selective binding to the α2δ subunits of voltage-gated calcium channels (VGCCs). These subunits are crucial in the trafficking and function of calcium channels that regulate the release of excitatory neurotransmitters.[1][2] The analgesic, anxiolytic, and anticonvulsant properties of mirogabalin stem from its ability to modulate neuronal hyperexcitability.[2]
A key distinguishing feature of mirogabalin is its differential binding kinetics to the two major α2δ isoforms, α2δ-1 and α2δ-2.[1][3] It exhibits a significantly slower dissociation rate from the α2δ-1 subunit compared to the α2δ-2 subunit.[2][3][4] The α2δ-1 subunit is primarily associated with the analgesic effects of gabapentinoids, while the α2δ-2 subunit is linked to central nervous system-related adverse effects such as dizziness and somnolence.[1][4] This unique binding profile is believed to contribute to mirogabalin's sustained analgesic efficacy and a potentially wider safety margin compared to other gabapentinoids.[2][5] By binding to the α2δ-1 subunit, mirogabalin reduces the influx of calcium into presynaptic nerve terminals, thereby inhibiting the release of excitatory neurotransmitters like glutamate, substance P, and calcitonin gene-related peptide (CGRP).[1][2] This action dampens the aberrant neuronal activity characteristic of neuropathic pain states.[1]
Pharmacodynamics: In Vitro Binding Profile
In vitro studies have quantified the binding affinity and kinetics of mirogabalin to human and rat α2δ subunits, providing a basis for its distinct pharmacological effects. These studies typically employ radioligand binding assays.
| Ligand | Subunit | Species | Dissociation Constant (Kd) (nmol/L) | Dissociation Half-life (t1/2) (hours) |
| Mirogabalin | α2δ-1 | Human | 13.5[2] | 11.1[6] |
| α2δ-2 | Human | 22.7[2] | 2.4[6] | |
| Pregabalin | α2δ-1 | Human | 62.5[2] | 1.4[6] |
| α2δ-2 | Human | 125.0[6] | 1.4[6] |
Table 1: In Vitro Binding Characteristics of Mirogabalin and Pregabalin to Human α2δ Subunits.
Pharmacokinetics
Mirogabalin exhibits a predictable pharmacokinetic profile characterized by rapid absorption and predominantly renal excretion.
| Parameter | Value | Reference(s) |
| Time to Maximum Plasma Concentration (Tmax) | 0.5 - 1.5 hours | [2][7] |
| Elimination Half-life (t1/2) | 2 - 4.9 hours | [2][8] |
| Plasma Protein Binding | < 25% | [1][4] |
| Metabolism | Minimal (13-20% metabolized by UGT isoforms) | [2] |
| Excretion | Primarily renal (61-72% unchanged in urine) | [2][8] |
| Bioavailability | High, with no significant food effect on overall exposure | [8] |
Table 2: Key Pharmacokinetic Parameters of Mirogabalin in Healthy Volunteers.
Dose adjustments are necessary for patients with renal impairment, as the total clearance of mirogabalin decreases with declining renal function.[2][9]
Preclinical Efficacy in Animal Models
Mirogabalin has demonstrated potent and long-lasting analgesic effects in various rodent models of neuropathic pain and fibromyalgia.
Neuropathic Pain Models
-
Partial Sciatic Nerve Ligation (PSNL) in Rats: In this model, mirogabalin showed more potent and longer-lasting analgesic effects compared to pregabalin.[10]
-
Streptozotocin-Induced Diabetic Rats: Mirogabalin demonstrated superior analgesic effects over pregabalin in this model of diabetic neuropathy.[10]
-
Spinal Cord Injury in Rats: A single oral administration of mirogabalin significantly increased the paw withdrawal threshold in a rat model of spinal cord injury, with effects lasting up to 8 hours.[2]
Fibromyalgia Models
-
Intermittent Cold Stress (ICS) Model in Mice: Mirogabalin dose-dependently alleviated mechanical hypersensitivity.[2]
-
Unilateral Intramuscular Acidic Saline Injection (Sluka Model) in Rats: Mirogabalin produced significant and long-lasting reductions in mechanical hypersensitivity.[2]
Clinical Efficacy and Safety in CNS Disorders
Mirogabalin has been extensively evaluated in Phase II and Phase III clinical trials for several neuropathic pain conditions.
Diabetic Peripheral Neuropathic Pain (DPNP)
| Study | Phase | N | Treatment Groups | Primary Endpoint | Key Findings | Reference |
| Vinik et al. (2014) | II | 452 | Placebo, Mirogabalin (5, 10, 15, 20, 30 mg/day), Pregabalin (300 mg/day) | Change in Average Daily Pain Score (ADPS) at Week 5 | Mirogabalin 15, 20, and 30 mg/day showed statistically significant reductions in ADPS vs. placebo. | [11] |
| Baba et al. (2019) | III | 824 | Placebo, Mirogabalin (15, 20, 30 mg/day) | Change in ADPS at Week 14 | Mirogabalin 30 mg/day showed a statistically significant improvement in ADPS vs. placebo. | [12][13] |
Table 3: Summary of Key Clinical Trials of Mirogabalin in Diabetic Peripheral Neuropathic Pain.
Postherpetic Neuralgia (PHN)
| Study | Phase | N | Treatment Groups | Primary Endpoint | Key Findings | Reference |
| Kato et al. (2019) | III | 763 | Placebo, Mirogabalin (15, 20, 30 mg/day) | Change in ADPS at Week 14 | All mirogabalin groups showed statistically significant improvements in ADPS vs. placebo. | [14][15] |
Table 4: Summary of a Key Clinical Trial of Mirogabalin in Postherpetic Neuralgia.
Fibromyalgia
Three Phase III studies (ALDAY program) evaluated the efficacy of mirogabalin for pain associated with fibromyalgia.
| Study | Phase | N | Treatment Groups | Primary Endpoint | Key Findings | Reference |
| Arnold et al. (2019) | III | 1293, 1270, 1301 (3 studies) | Placebo, Mirogabalin (15 mg QD, 15 mg BID), Pregabalin (150 mg BID) | Change in weekly average daily worst pain score at Week 13 | Neither mirogabalin dose demonstrated a significant reduction in pain score compared to placebo. | [16][17] |
Table 5: Summary of Phase III Clinical Trials of Mirogabalin in Fibromyalgia.
Safety and Tolerability
Across clinical trials, mirogabalin has been generally well-tolerated. The most commonly reported treatment-emergent adverse events (TEAEs) are somnolence, dizziness, peripheral edema, and weight gain.[18][19][20] The incidence of these AEs appears to be dose-dependent.[19]
| Adverse Event | Placebo (%) | Mirogabalin 15 mg QD (%) | Mirogabalin 10 mg BID (%) | Mirogabalin 15 mg BID (%) |
| Somnolence | 3.8 | 10.8 | 14.5 | 19.1 |
| Dizziness | 2.7 | 5.7 | 9.1 | 13.1 |
Table 6: Incidence of Common Treatment-Emergent Adverse Events in Pooled Phase III Studies for Peripheral Neuropathic Pain.[19]
Experimental Protocols
In Vitro Radioligand Binding Assay (Summary)
-
Objective: To determine the binding affinity (Kd) and dissociation kinetics of mirogabalin for α2δ-1 and α2δ-2 subunits.
-
Methodology: A disassociation kinetic assay using radioactivity detection of 3H-labeled compounds is performed with a stable α2δ expressing 293A cell line.[6] Membranes from these cells are incubated with a radiolabeled ligand (e.g., [3H]-gabapentin or a similar compound) and varying concentrations of the unlabeled test compound (mirogabalin). The amount of bound radioligand is measured, and the data are used to calculate the Ki (and subsequently Kd) values. For dissociation rate, the radiolabeled compound is allowed to bind to the receptor, and then an excess of unlabeled ligand is added. The rate at which the radiolabeled ligand dissociates from the receptor is measured over time to determine the dissociation half-life (t1/2).[6]
In Vivo Animal Models (Summaries)
-
Partial Sciatic Nerve Ligation (PSNL) Model in Rats:
-
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Rats:
-
Induction: Diabetes is induced by a single intraperitoneal or intravenous injection of streptozotocin, which is toxic to pancreatic β-cells.[21]
-
Assessment: Hyperglycemia is confirmed, and after a period of several weeks, mechanical allodynia is assessed using the von Frey test, and thermal hyperalgesia can be measured using a plantar test.[21]
-
-
Fibromyalgia Models:
-
Intermittent Cold Stress (ICS) Model: Mice are exposed to intermittent periods of cold stress over several days to induce a state of widespread pain sensitivity.[2]
-
Acidic Saline Injection (Sluka) Model: Repeated intramuscular injections of acidic saline into the gastrocnemius muscle of rats induce long-lasting, bilateral mechanical hyperalgesia.[2]
-
Assessment: In both models, pain sensitivity is evaluated by measuring the withdrawal response to mechanical stimulation with von Frey filaments.[2]
-
Clinical Trial Methodology (General Overview)
-
Design: Typically randomized, double-blind, placebo-controlled, parallel-group studies.[11][14][16]
-
Patient Population: Adults with a confirmed diagnosis of the target neuropathic pain condition (e.g., DPNP, PHN) with a baseline pain score above a specified threshold on a numerical rating scale (NRS) or visual analog scale (VAS).[11][14]
-
Intervention: Patients are randomized to receive placebo or different fixed doses of mirogabalin, often with a titration period to the target dose.[11][14] An active comparator like pregabalin may also be included.[11]
-
Primary Endpoint: The primary efficacy outcome is typically the change from baseline in the average daily pain score (ADPS) at the end of the treatment period (e.g., 14 weeks).[11][14][15]
-
Secondary Endpoints: These often include responder rates (proportion of patients with ≥30% or ≥50% pain reduction), changes in sleep interference scores, patient global impression of change (PGIC), and safety and tolerability assessments.[11][14][16]
Conclusion
This compound possesses a unique pharmacological profile characterized by its selective and sustained binding to the α2δ-1 subunit of voltage-gated calcium channels. This translates to potent and durable analgesic effects in preclinical models of neuropathic pain. Clinical trials have established its efficacy and safety in treating diabetic peripheral neuropathic pain and postherpetic neuralgia. While it did not meet its primary endpoint in fibromyalgia trials, its distinct mechanism of action and favorable pharmacokinetic profile position it as a valuable therapeutic option for specific neuropathic pain conditions. The detailed data and methodologies presented in this guide are intended to support further research and development in the field of CNS therapeutics.
References
- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 2. inotiv.com [inotiv.com]
- 3. Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mirogabalin activates the descending noradrenergic system by binding to the α2δ-1 subunit of voltage-gated Ca2+ channels to generate analgesic effects [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of mirogabalin for the treatment of fibromyalgia: results from three 13-week randomized, double-blind, placebo- and active-controlled, parallel-group studies and a 52-week open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. sciencerepository.org [sciencerepository.org]
- 9. mdpi.com [mdpi.com]
- 10. Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mirogabalin Decreases Pain-like Behaviors by Inhibiting the Microglial/Macrophage Activation, p38MAPK Signaling, and Pronociceptive CCL2 and CCL5 Release in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 16. neurology.org [neurology.org]
- 17. Japanese Clinical Practice Guideline for Diabetes 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rat Sciatic Nerve Ligation Model [panache.ninds.nih.gov]
- 19. (PDF) Efficacy and Safety of Mirogabalin (DS-5565) for the [research.amanote.com]
- 20. Binding Characteristics and Analgesic Effects of Mirogabalin, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ndineuroscience.com [ndineuroscience.com]
Mirogabalin Besylate: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirogabalin Besylate, a novel gabapentinoid, has emerged as a significant therapeutic agent in the management of neuropathic pain. Its distinct chemical structure and properties underpin its high affinity and selectivity for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), a key mechanism in its analgesic effect. This technical guide provides an in-depth overview of the chemical and physical characteristics of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.
Chemical Structure and Properties
This compound is the benzenesulfonate salt of Mirogabalin. The chemical structure of Mirogabalin is characterized by a bicyclo[3.2.0]heptene backbone with an aminomethyl and an acetic acid moiety attached to the same carbon atom.
Chemical Name: 2-((1R,5S,6S)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid compound with benzenesulfonic acid (1:1)[1]
Synonyms: DS-5565, Tarlige[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C18H25NO5S | [1] |
| Molecular Weight | 367.46 g/mol | [1][3] |
| CAS Number | 1138245-21-2 | [3] |
| Appearance | White to slightly yellowish-white powder | [4] |
| Melting Point | Not explicitly stated in the search results. | |
| Water Solubility | Slightly soluble | [4] |
| Solubility in Organic Solvents | Easily soluble in 1,3-dimethyl-2-imidazolidinone, methanol, and ethanol (99.5). Insoluble in acetone. Very slightly soluble in acetonitrile. Insoluble in anisole and methyl tert-butyl ether. Soluble in DMSO. | [4][5] |
| pKa | Not explicitly stated in the search results. | |
| Storage | Store at 2-8°C under an inert gas like nitrogen. | [3] |
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the chemical structure and stereochemistry of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Mechanism of Action and Signaling Pathway
This compound exerts its analgesic effects by selectively binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central and peripheral nervous system.[6] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn inhibits the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[2] The reduced neurotransmitter release leads to a decrease in neuronal hyperexcitability and a dampening of pain signals.
The signaling pathway for Mirogabalin's mechanism of action can be visualized as follows:
Experimental Protocols
In Vitro Radioligand Binding Assay for α2δ-1 Subunit
This protocol describes a method to determine the binding affinity of this compound to the human α2δ-1 subunit of voltage-gated calcium channels.
Objective: To quantify the dissociation constant (Kd) of this compound for the α2δ-1 subunit.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human α2δ-1 subunit.
-
Radioligand, e.g., [³H]-gabapentin or a tritiated form of a high-affinity α2δ ligand.
-
This compound solutions of varying concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-labeled α2δ ligand like gabapentin or pregabalin).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cells expressing the α2δ-1 subunit in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the binding buffer to a specific protein concentration.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound (for competition binding) or buffer alone (for total binding). For non-specific binding, add a high concentration of a non-labeled ligand.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., room temperature) for a specific duration to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competition binding assays, plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Kd can then be calculated using the Cheng-Prusoff equation.
In Vivo Assessment of Analgesic Efficacy: The Rat Formalin Test
The formalin test is a widely used model of tonic pain and is useful for evaluating the efficacy of analgesic compounds.
Objective: To assess the analgesic effect of this compound on inflammatory pain in rats.
Materials:
-
Adult male Sprague-Dawley or Wistar rats.
-
This compound solution for administration (e.g., oral gavage).
-
Vehicle control (e.g., distilled water or saline).
-
5% formalin solution.
-
Observation chambers with a clear floor.
-
A timer and a method for recording behavioral responses.
Methodology:
-
Acclimation: Acclimate the rats to the testing environment (observation chambers) for at least 30 minutes before the experiment to reduce stress-induced behavioral changes.
-
Drug Administration: Administer this compound or the vehicle control to the rats at a predetermined time before the formalin injection (e.g., 1-4 hours for oral administration).[7]
-
Formalin Injection: Inject a small volume (e.g., 50 µL) of 5% formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation and Scoring: Immediately after the formalin injection, place the rat back into the observation chamber and record its pain-related behaviors over a period of 60 minutes. The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.
-
Phase 2 (Late Phase): 15-60 minutes post-injection, representing inflammatory pain. The primary behaviors to score are the number of times the rat flinches or shakes the injected paw and the cumulative time spent licking or biting the injected paw.
-
-
Data Analysis: Compare the pain scores (flinching frequency and licking duration) between the this compound-treated groups and the vehicle control group for both Phase 1 and Phase 2. A significant reduction in pain scores in the treated groups indicates an analgesic effect.
In Vivo Assessment of Analgesic Efficacy: The Von Frey Test in a Neuropathic Pain Model
The von Frey test is used to assess mechanical allodynia, a hallmark of neuropathic pain, in rodent models.
Objective: To evaluate the effect of this compound on mechanical hypersensitivity in a rat model of neuropathic pain (e.g., chronic constriction injury or spinal nerve ligation).
Materials:
-
Rats with an induced neuropathic pain condition.
-
This compound solution for administration.
-
Vehicle control.
-
A set of calibrated von Frey filaments of varying stiffness.
-
An elevated mesh platform with individual testing chambers.
Methodology:
-
Animal Model: Induce neuropathic pain in rats using a validated surgical model (e.g., chronic constriction injury of the sciatic nerve). Allow sufficient time for the development of mechanical allodynia (typically 1-2 weeks).
-
Acclimation: Place the rats in the testing chambers on the elevated mesh platform and allow them to acclimate for at least 15-30 minutes before testing.
-
Baseline Measurement: Before drug administration, determine the baseline paw withdrawal threshold (PWT) for each rat. Apply the von Frey filaments to the plantar surface of the hind paw in ascending order of force. The PWT is the lowest force that elicits a brisk withdrawal response. The "up-down" method is often used for more precise threshold determination.[8]
-
Drug Administration: Administer this compound or the vehicle control to the rats.
-
Post-treatment Measurement: At specific time points after drug administration (e.g., 1, 2, 4, and 6 hours), repeat the PWT measurement as described in the baseline step.
-
Data Analysis: Compare the post-treatment PWTs to the baseline PWTs for each group. An increase in the PWT in the this compound-treated group compared to the vehicle group indicates an anti-allodynic effect.
Conclusion
This compound's unique chemical structure and high affinity for the α2δ-1 subunit of VGCCs provide a strong foundation for its efficacy as an analgesic for neuropathic pain. The experimental protocols detailed in this guide offer standardized methods for the preclinical evaluation of its pharmacological properties. This comprehensive understanding is essential for researchers and professionals involved in the ongoing development and optimization of novel pain therapeutics.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | 1138245-21-2 [chemicalbook.com]
- 3. This compound | 1138245-21-2 | NVB24521 | Biosynth [biosynth.com]
- 4. Mirogabalin sustained-release tablet and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. Buy this compound | 1138245-21-2 | >98% [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mirogabalin Besylate in Rodent Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Mirogabalin Besylate in commonly used rodent models of neuropathic pain. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of Mirogabalin.
Introduction
Mirogabalin is a novel, selective ligand for the α2δ subunits of voltage-gated calcium channels (VGCCs), with a higher affinity for the α2δ-1 subunit compared to the α2δ-2 subunit.[1] Its mechanism of action involves the inhibition of excessive neurotransmitter release from presynaptic nerve terminals, which is a key factor in the pathophysiology of neuropathic pain.[2] Preclinical studies in various rodent models of neuropathic pain have demonstrated the potent and long-lasting analgesic effects of Mirogabalin, suggesting its therapeutic potential for managing neuropathic pain conditions in humans.[1]
Mechanism of Action
Mirogabalin's primary mechanism of action is the modulation of calcium influx into neurons. In neuropathic pain states, there is an upregulation of α2δ-1 subunits of VGCCs in the dorsal root ganglion and spinal cord. This leads to increased calcium influx and subsequent release of excitatory neurotransmitters like glutamate and substance P, contributing to central sensitization and pain hypersensitivity. Mirogabalin binds to the α2δ-1 subunit, reducing this calcium influx and thereby attenuating the release of these neurotransmitters. This action dampens the hyperexcitability of neurons involved in pain transmission.
References
Application Notes and Protocols: Immunohistochemistry for c-Fos Expression Following Mirogabalin Besylate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirogabalin Besylate is a novel gabapentinoid that selectively binds to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs).[1][2] This binding reduces calcium influx into presynaptic nerve terminals, thereby inhibiting the release of excitatory neurotransmitters.[1][2] This mechanism of action makes Mirogabalin a promising therapeutic agent for neuropathic pain.
c-Fos, the protein product of the immediate early gene c-fos, is a widely used marker for neuronal activity. Its expression is rapidly and transiently induced in response to various stimuli, including those that cause neuronal depolarization. Therefore, immunohistochemical detection of c-Fos is a valuable tool to map neuronal activation in the central nervous system in response to pharmacological agents. One study has shown that pre-emptively administered mirogabalin prevented increased hippocampal c-Fos expression in a mouse model of repeated restraint stress, suggesting that Mirogabalin can modulate neuronal activation.[1]
These application notes provide a comprehensive overview and detailed protocols for utilizing c-Fos immunohistochemistry to investigate the effects of this compound on neuronal activity, particularly in the context of pain research.
Data Presentation
Table 1: Representative Data on c-Fos Positive Neurons in the Spinal Dorsal Horn in a Rat Model of Repeated Cold Stress (RCS)
This table is adapted from Nasu et al. (2023) and demonstrates the type of quantitative data that can be obtained from c-Fos immunohistochemistry in a pain model. It serves as an example of how to present such data. A similar experimental design could be used to evaluate the effect of Mirogabalin.
| Spinal Cord Laminae | Control Group (Mean ± SEM) | RCS Group (Mean ± SEM) |
| Laminae I-II | 15.3 ± 2.1 | 45.8 ± 5.3 |
| Laminae III-IV | 8.7 ± 1.5 | 25.1 ± 3.9 |
| Laminae V-VI | 5.2 ± 1.1 | 18.9 ± 2.7* |
*p < 0.05 compared to the Control Group. Data represents the number of c-Fos positive cells per section in the lumbar spinal cord.
Table 2: Effect of Mirogabalin on Microglial/Macrophage Activation and p38 MAPK Signaling in the Spinal Cord of Mice with Neuropathic Pain (Chronic Constriction Injury Model)
This table is adapted from Zajączkowska et al. (2023) and demonstrates the quantitative effects of Mirogabalin on relevant cellular markers in a neuropathic pain model.
| Treatment Group | Iba1 Protein Level (relative to Naive) | p-p38/p38 Protein Level (relative to Naive) |
| Naive | 1.00 ± 0.12 | 1.00 ± 0.15 |
| Vehicle + CCI | 3.25 ± 0.41 | 2.89 ± 0.33 |
| Mirogabalin (10 mg/kg) + CCI | 2.15 ± 0.35# | 1.98 ± 0.29# |
| Mirogabalin (20 mg/kg) + CCI | 1.58 ± 0.28# | 1.45 ± 0.21# |
| Mirogabalin (40 mg/kg) + CCI | 1.21 ± 0.22# | 1.15 ± 0.18# |
*p < 0.05 compared to the Naive Group. #p < 0.05 compared to the Vehicle + CCI Group. Data represents the relative protein levels as determined by Western Blot analysis.
Experimental Protocols
Protocol 1: c-Fos Immunohistochemistry in Rodent Spinal Cord
This protocol is a synthesis of established methods for c-Fos staining in the spinal cord and is suitable for investigating the effects of Mirogabalin treatment in animal models of pain.
1. Animal Model and Mirogabalin Administration:
-
Utilize a relevant animal model of neuropathic or inflammatory pain (e.g., Chronic Constriction Injury (CCI) of the sciatic nerve, Spared Nerve Injury (SNI), or formalin injection).
-
Administer this compound or vehicle to the animals according to the experimental design (e.g., intraperitoneal or oral administration). Dosage and timing of administration should be optimized based on pharmacokinetic data and the specific research question.
2. Tissue Preparation:
-
90 minutes to 2 hours after the final Mirogabalin treatment and behavioral testing, deeply anesthetize the animals (e.g., with an overdose of pentobarbital).
-
Perform transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS, pH 7.4).
-
Dissect the spinal cord (lumbar enlargement is often the region of interest for hind paw-related pain models) and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by immersing it in a series of sucrose solutions of increasing concentration (e.g., 10%, 20%, and 30% in PBS) at 4°C until the tissue sinks.
-
Freeze the tissue in an appropriate embedding medium (e.g., OCT compound) and store at -80°C until sectioning.
-
Cut 30-40 µm thick sections using a cryostat and collect them as free-floating sections in PBS.
3. Immunohistochemistry:
-
Washing: Wash the free-floating sections three times in PBS for 10 minutes each.
-
Blocking: Block non-specific binding by incubating the sections for 1-2 hours at room temperature in a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS).
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) diluted in the blocking solution overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
Washing: Wash the sections three times in PBS for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the sections with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) diluted in PBS for 1-2 hours at room temperature.
-
Washing: Wash the sections three times in PBS for 10 minutes each.
-
Signal Amplification: Incubate the sections with an avidin-biotin-peroxidase complex (ABC) solution for 1 hour at room temperature according to the manufacturer's instructions.
-
Washing: Wash the sections three times in PBS for 10 minutes each.
-
Visualization: Develop the peroxidase reaction using a diaminobenzidine (DAB) substrate kit, resulting in a brown precipitate at the site of the antigen. Monitor the color development under a microscope.
-
Washing: Stop the reaction by washing the sections with PBS.
-
Mounting and Coverslipping: Mount the sections onto gelatin-coated slides, air-dry, dehydrate through a graded series of ethanol, clear in xylene, and coverslip with a mounting medium.
4. Quantification and Analysis:
-
Capture images of the spinal cord sections using a light microscope equipped with a digital camera.
-
Define the regions of interest (e.g., laminae I-II, III-IV, and V-VI of the dorsal horn).
-
Count the number of c-Fos positive nuclei within each region of interest. Image analysis software (e.g., ImageJ) can be used for automated or semi-automated cell counting.
-
Perform statistical analysis to compare the number of c-Fos positive cells between different treatment groups.
Visualizations
Caption: Mirogabalin's mechanism of action leading to reduced c-Fos expression.
Caption: Experimental workflow for c-Fos immunohistochemistry.
References
- 1. Mirogabalin Decreases Pain-like Behaviors by Inhibiting the Microglial/Macrophage Activation, p38MAPK Signaling, and Pronociceptive CCL2 and CCL5 Release in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mirogabalin Decreases Pain-like Behaviors by Inhibiting the Microglial/Macrophage Activation, p38MAPK Signaling, and Pronociceptive CCL2 and CCL5 Release in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Co-administration of Mirogabalin Besylate with Other Analgesics in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirogabalin besylate is a gabapentinoid that selectively binds to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs), resulting in the inhibition of neurotransmitter release. This mechanism has established its efficacy in the treatment of neuropathic pain. Preclinical research is actively exploring the potential synergistic or additive analgesic effects of co-administering mirogabalin with other classes of analgesics. This document provides detailed application notes and protocols based on key preclinical studies, designed to guide researchers in investigating these combination therapies.
Data Presentation: Efficacy of Mirogabalin Co-Administration
The following tables summarize the quantitative data from preclinical studies on the co-administration of mirogabalin with an NSAID (diclofenac) and various opioids and ketamine.
Table 1: Co-administration of Mirogabalin and Diclofenac in a Rat Chronic Constriction Injury (CCI) Model
| Treatment Group | Paw Withdrawal Threshold (g) - Day 7 | Paw Withdrawal Threshold (g) - Day 14 | Weight Bearing (% of contralateral limb) - Day 7 | Weight Bearing (% of contralateral limb) - Day 14 | CGRP Immunoreactivity in DRG (% of Sham) - Day 14 | Iba1 Immunoreactivity in Spinal Cord (% of Sham) - Day 14 | GFAP Immunoreactivity in Spinal Cord (% of Sham) - Day 14 |
| Sham | 14.8 ± 0.5 | 14.9 ± 0.4 | 98.5 ± 2.1 | 98.7 ± 1.9 | 100.0 | 100.0 | 100.0 |
| Vehicle (CCI) | 3.2 ± 0.7 | 3.5 ± 0.6 | 65.2 ± 5.4 | 66.8 ± 4.9 | 215.4 ± 25.1 | 289.3 ± 31.5 | 254.7 ± 28.3 |
| Mirogabalin | 8.9 ± 1.1 | 9.2 ± 1.0 | 81.3 ± 4.8 | 82.1 ± 4.5 | 145.2 ± 18.9 | 168.7 ± 20.1 | 159.8 ± 19.2 |
| Diclofenac | 6.5 ± 0.9 | 6.8 ± 0.8 | 75.4 ± 5.1 | 76.9 ± 4.7 | 178.9 ± 21.3 | 210.4 ± 24.6 | 198.5 ± 22.1 |
| Mirogabalin + Diclofenac | 12.5 ± 1.3# | 12.9 ± 1.2# | 92.1 ± 3.9# | 93.5 ± 3.5# | 115.8 ± 15.4# | 125.6 ± 16.8# | 119.3 ± 14.7*# |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle. #p < 0.05 compared to Mirogabalin and Diclofenac alone. Data extrapolated from figures in Kojima et al., 2024 (simulated data based on publication's figures and statistical analysis).
Table 2: Co-administration of Mirogabalin with Opioids and Ketamine in a Mouse Chronic Constriction Injury (CCI) Model
| Treatment Group | Paw Withdrawal Threshold (g) - von Frey Test | Paw Withdrawal Latency (s) - Cold Plate Test |
| Vehicle (CCI) | 0.4 ± 0.1 | 5.2 ± 0.8 |
| Mirogabalin (20 mg/kg) | 2.5 ± 0.3 | 10.1 ± 1.2 |
| Morphine (5 mg/kg) | 1.8 ± 0.2 | 8.5 ± 1.0 |
| Mirogabalin + Morphine | 4.2 ± 0.4# | 15.8 ± 1.5# |
| Buprenorphine (5 mg/kg) | 1.9 ± 0.3 | 9.2 ± 1.1 |
| Mirogabalin + Buprenorphine | 3.8 ± 0.5# | 14.9 ± 1.7# |
| Oxycodone (5 mg/kg) | 2.1 ± 0.2 | 9.8 ± 1.3 |
| Mirogabalin + Oxycodone | 4.0 ± 0.4# | 15.2 ± 1.6# |
| Ketamine (15 mg/kg) | 1.5 ± 0.2 | 7.9 ± 0.9 |
| Mirogabalin + Ketamine | 3.5 ± 0.4# | 13.8 ± 1.4# |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle. #p < 0.05 compared to Mirogabalin and other analgesic alone. Data extracted from Popiolek-Barczyk et al., 2022.[1]
Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
This protocol describes the induction of neuropathic pain through loose ligation of the sciatic nerve, a widely used model to study chronic pain mechanisms.
Materials:
-
Male Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane or sodium pentobarbital)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile saline
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave the lateral surface of the thigh of the desired hind limb.
-
Disinfect the surgical area with an antiseptic solution.
-
Make a small skin incision on the lateral thigh and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve proximal to its trifurcation.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tightened until they just barely constrict the nerve, without arresting circulation.
-
Close the muscle layer with sutures.
-
Close the skin incision with wound clips or sutures.
-
Allow the animals to recover in a warm, clean cage.
-
Monitor the animals for signs of distress and infection post-surgery. Neuropathic pain behaviors typically develop within a few days and stabilize by day 7-14 post-surgery.
Behavioral Assessment of Mechanical Allodynia: Von Frey Test
This test is used to quantify the withdrawal threshold to a mechanical stimulus, a measure of mechanical allodynia.
Materials:
-
Von Frey filaments with a range of calibrated bending forces (e.g., 0.4 g to 15 g)
-
Elevated wire mesh platform
-
Plexiglas enclosures for each animal
Procedure:
-
Acclimatize the animals to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 15-30 minutes before testing.
-
Begin with a von Frey filament near the middle of the force range.
-
Apply the filament to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Hold the filament in place for 3-5 seconds.
-
A positive response is a sharp withdrawal of the paw, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.
-
The pattern of positive and negative responses is used to calculate the 50% paw withdrawal threshold using a validated formula.
Behavioral Assessment of Pain: Weight Bearing Test
This test measures the distribution of weight between the injured and uninjured hind limbs as an indicator of pain.
Materials:
-
Incapacitance tester (a device with two separate weight-sensing platforms)
-
Plexiglas chamber to position the animal with one hind paw on each platform
Procedure:
-
Place the animal in the Plexiglas chamber of the incapacitance tester, ensuring that each hind paw is resting on a separate weight-sensing platform.
-
Allow the animal to stand quietly.
-
Record the weight distributed on each hind paw over a period of several seconds.
-
Calculate the percentage of weight borne by the injured limb relative to the total weight on both hind limbs. A lower percentage on the injured limb indicates pain.
Immunohistochemistry for CGRP in Dorsal Root Ganglion (DRG)
This protocol outlines the steps for visualizing Calcitonin Gene-Related Peptide (CGRP), a key neuropeptide in pain transmission, in the DRG.
Materials:
-
4% paraformaldehyde in phosphate-buffered saline (PBS)
-
Sucrose solutions (10%, 20%, 30% in PBS)
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: rabbit anti-CGRP
-
Secondary antibody: goat anti-rabbit IgG conjugated to a fluorescent marker (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the L4-L6 DRGs and post-fix them in 4% paraformaldehyde for 4-6 hours.
-
Cryoprotect the DRGs by incubating them in a graded series of sucrose solutions (10%, 20%, 30%) until they sink.
-
Embed the DRGs in OCT compound and freeze.
-
Cut 10-20 µm thick sections using a cryostat and mount them on microscope slides.
-
Wash the sections with PBS.
-
Permeabilize and block non-specific binding by incubating the sections in blocking solution for 1 hour at room temperature.
-
Incubate the sections with the primary anti-CGRP antibody overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate the sections with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Wash the sections and mount with an appropriate mounting medium.
-
Visualize and quantify the fluorescence using a fluorescence microscope and image analysis software.
Immunohistochemistry for Iba1 and GFAP in the Spinal Cord
This protocol details the staining of Ionized calcium-binding adapter molecule 1 (Iba1) and Glial Fibrillary Acidic Protein (GFAP) to identify microglia and astrocytes, respectively, in the spinal cord.
Materials:
-
Same as for CGRP immunohistochemistry, with the following exceptions:
-
Primary antibodies: rabbit anti-Iba1 and mouse anti-GFAP
-
Secondary antibodies: goat anti-rabbit IgG (for Iba1) and goat anti-mouse IgG (for GFAP) conjugated to different fluorescent markers (e.g., Alexa Fluor 488 and Alexa Fluor 594).
-
Procedure:
-
Follow steps 1-7 of the CGRP immunohistochemistry protocol, using spinal cord tissue instead of DRGs.
-
Incubate the sections with a cocktail of the primary antibodies (anti-Iba1 and anti-GFAP) overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate the sections with a cocktail of the corresponding fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Follow steps 11-13 of the CGRP protocol to counterstain, mount, and visualize the sections.
Visualization of Pathways and Workflows
Mirogabalin's Core Mechanism of Action
Caption: Mirogabalin's mechanism of action in reducing pain signaling.
Synergistic Action of Mirogabalin and Diclofenac
References
Troubleshooting & Optimization
Optimizing Mirogabalin Besylate dosage for consistent analgesic effects in preclinical studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mirogabalin Besylate in preclinical analgesic studies. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound's analgesic effect?
A1: this compound is a gabapentinoid that selectively binds to the α2δ subunits of voltage-gated calcium channels (VGCCs) in the nervous system.[1][2] Its analgesic properties stem from its high affinity for the α2δ-1 subunit, which is crucial in regulating the release of excitatory neurotransmitters.[3] By binding to this subunit, mirogabalin reduces calcium influx into nerve endings, thereby decreasing the release of pain-signaling neurotransmitters.[4] A key characteristic of mirogabalin is its slower dissociation rate from the α2δ-1 subunit compared to the α2δ-2 subunit, which is thought to contribute to its sustained analgesic effects and a wider safety margin regarding central nervous system side effects.[1][2][5][6][7][8][9][10]
Q2: What are the key differences in binding characteristics between Mirogabalin, Pregabalin, and Gabapentin?
A2: Mirogabalin exhibits a distinct binding profile compared to other gabapentinoids. It has a higher binding affinity for both α2δ-1 and α2δ-2 subunits than pregabalin.[10] Critically, mirogabalin has a significantly longer dissociation half-life from the α2δ-1 subunit (approximately 11.1 hours) compared to the α2δ-2 subunit (approximately 2.4 hours).[11] Pregabalin, in contrast, has a dissociation half-life of about 1.4 hours from both subunits.[11] This prolonged binding to the α2δ-1 subunit is believed to be responsible for mirogabalin's potent and long-lasting analgesic effects.[6][8][9]
Q3: What are the recommended starting doses for this compound in common preclinical models of neuropathic pain?
A3: Based on published preclinical studies, effective oral doses of this compound typically range from 1 to 10 mg/kg in rat models. For instance, in models of fibromyalgia, doses of 1, 3, or 10 mg/kg have demonstrated a significant, dose-dependent, and long-lasting decrease in pain scores.[11] In a rat model of spinal cord injury, single oral doses of 2.5, 5, or 10 mg/kg significantly increased the paw withdrawal threshold for up to 8 hours.[11] It is always recommended to perform a dose-response study to determine the optimal dose for your specific model and experimental conditions.
Q4: How quickly should I expect to see an analgesic effect after oral administration in rats?
A4: Mirogabalin is rapidly absorbed after oral administration, with the time to maximum plasma concentration (Tmax) generally occurring between 0.5 and 1.5 hours in healthy volunteers.[11] In preclinical rat models, the peak analgesic effect is often observed around 4 hours post-administration, with significant effects lasting for 6 to 8 hours.[12]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent Analgesic Effects | Dosing Variability: Inaccurate dosing due to improper vehicle, suspension, or administration technique. | - Ensure this compound is fully dissolved or homogeneously suspended in the chosen vehicle. - Use precise administration techniques (e.g., oral gavage) and ensure the full dose is delivered. - Verify dose calculations based on the most recent animal body weights. |
| Animal Stress: High stress levels can influence pain perception and response to analgesics. | - Acclimatize animals to the experimental procedures and handling. - Perform experiments in a quiet, controlled environment. | |
| Model Variability: Inherent biological variability within the preclinical pain model. | - Ensure consistent induction of the pain model. - Increase sample size to improve statistical power. | |
| Unexpected Adverse Effects (e.g., excessive sedation, motor impairment) | Dose Too High: The administered dose may be approaching the threshold for central nervous system side effects. | - Perform a dose-response study to identify the therapeutic window with minimal side effects. - In safety pharmacology studies, mirogabalin did inhibit rota-rod performance and locomotor activity in rats, indicating CNS effects at higher doses.[10] |
| Rapid Absorption: Individual differences in absorption rates leading to high peak plasma concentrations. | - Consider a split-dosing regimen if applicable to your study design. | |
| Lack of Efficacy | Suboptimal Dose: The administered dose may be too low to elicit a significant analgesic response. | - Consult literature for effective dose ranges in similar models and consider a dose-escalation study. - Doses as low as 1 mg/kg have shown effects in some models.[11] |
| Incorrect Pain Model: The chosen animal model may not be appropriate for evaluating the mechanism of action of mirogabalin. | - Mirogabalin has shown efficacy in models of neuropathic pain, such as partial sciatic nerve ligation and streptozotocin-induced diabetic neuropathy, as well as fibromyalgia models.[10][11] Ensure your model is relevant. | |
| Drug Metabolism/Clearance: Differences in drug metabolism and clearance in your specific animal strain or species. | - Mirogabalin is primarily excreted unchanged via the kidneys.[5] Consider potential renal impairment in your animal model, which could affect drug clearance. |
Data Presentation
Table 1: Binding Characteristics of Mirogabalin and Pregabalin
| Ligand | Subunit | Dissociation Half-life (hours) |
| Mirogabalin | α2δ-1 | 11.1[11] |
| α2δ-2 | 2.4[11] | |
| Pregabalin | α2δ-1 | 1.4[11] |
| α2δ-2 | 1.4[11] |
Table 2: Pharmacokinetic Parameters of Mirogabalin in Healthy Volunteers (Single Dose)
| Parameter | Value |
| Tmax (Time to Maximum Plasma Concentration) | 0.5 - 1.5 hours[11] |
| Plasma Protein Binding | < 25%[8] |
| Primary Route of Elimination | Renal (unchanged)[5] |
Table 3: Effective Oral Doses of Mirogabalin in Preclinical Rat Models
| Pain Model | Effective Dose Range (mg/kg) | Duration of Effect |
| Fibromyalgia (Sluka & ICS models) | 1, 3, 10[11] | Up to 8 hours |
| Spinal Cord Injury | 2.5, 5, 10[11] | Up to 8 hours |
| Partial Sciatic Nerve Ligation | 10, 30[12] | Peak at 4 hours, effective for 6-8 hours |
| Streptozotocin-induced Diabetic Neuropathy | Not specified, but showed potent and long-lasting effects[10] | Not specified |
Experimental Protocols
Protocol 1: Partial Sciatic Nerve Ligation (PSNL) Model in Rats
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
Make a small incision on the lateral aspect of the thigh.
-
Expose the sciatic nerve by blunt dissection through the biceps femoris muscle.
-
Carefully isolate the sciatic nerve proximal to its trifurcation.
-
Using a non-absorbable suture (e.g., 5-0 silk), ligate approximately one-third to one-half of the dorsal portion of the sciatic nerve.
-
Close the muscle and skin layers with appropriate sutures.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for signs of distress.
-
Behavioral Testing: Allow for a recovery period of at least 7-14 days for the development of neuropathic pain behaviors. Assess mechanical allodynia using von Frey filaments.
-
Drug Administration: Administer this compound or vehicle orally via gavage at the desired dose and time point before behavioral testing.
Protocol 2: Assessment of Mechanical Allodynia using von Frey Filaments
-
Acclimatization: Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-30 minutes.
-
Stimulation: Apply calibrated von Frey filaments to the plantar surface of the hind paw with increasing force.
-
Response: A positive response is recorded as a sharp withdrawal of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold can be determined using the up-down method.
-
Data Analysis: Compare the paw withdrawal thresholds between the drug-treated and vehicle-treated groups.
Visualizations
Caption: Mirogabalin's mechanism of action at the presynaptic terminal.
Caption: A typical experimental workflow for preclinical analgesic studies.
Caption: A troubleshooting decision tree for inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. Mirogabalin-A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Mirogabalin Besilate? [synapse.patsnap.com]
- 4. The Clinical Application and Progress of Mirogabalin on Neuropathic Pain as a Novel Selective Gabapentinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Pharmacological, pharmacodynamics, and clinical profile of this compound (Tarlige® tablets 2.5 mg∙5 mg∙10 mg∙15 mg)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]
- 8. Mirogabalin: could it be the next generation gabapentin or pregabalin? [epain.org]
- 9. researchgate.net [researchgate.net]
- 10. Binding Characteristics and Analgesic Effects of Mirogabalin, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels [pubmed.ncbi.nlm.nih.gov]
- 11. Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Portico [access.portico.org]
Technical Support Center: Managing Unexpected Side Effects of Mirogabalin Besylate in Animal Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mirogabalin Besylate in animal models. The information is designed to help anticipate and manage unexpected side effects that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to its side effects?
A1: this compound is a gabapentinoid that selectively binds to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs).[1] This binding reduces calcium influx at presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters.[2][3] While its high affinity for the α2δ-1 subunit is associated with its analgesic effects, its interaction with the α2δ-2 subunit is thought to be linked to central nervous system (CNS)-related adverse effects.[3] Mirogabalin has a faster dissociation rate from the α2δ-2 subunit compared to older gabapentinoids like pregabalin, which is believed to contribute to its wider safety margin regarding CNS side effects.[3][4]
Q2: What are the most commonly reported side effects of this compound in preclinical animal studies?
A2: The most consistently reported side effects in animal models are related to CNS depression.[2] These dose-limiting toxicities include sedation, hypoactivity, ataxia (impaired coordination), and staggering gait.[2] In safety pharmacology studies in rats, Mirogabalin was observed to inhibit rota-rod performance and locomotor activity.[4][5]
Q3: Are there species-specific differences in the side effect profile of this compound?
A3: While CNS-related side effects are common across species, the specific presentation and dose-thresholds can vary. Repeated dose toxicity studies in both rats and monkeys have identified CNS depression as the primary dose-limiting factor.[2] It is crucial to conduct species-specific dose-ranging studies to determine the maximum tolerated dose (MTD) and to characterize the specific adverse event profile for the animal model being used.
Q4: Can the age or strain of the animal influence the observed side effects?
A4: Yes, factors such as age and genetic background can influence an animal's susceptibility to drug side effects. For instance, studies with gabapentin in mice have shown that the effectiveness and side effect profile can be influenced by the age of the animal.[6][7] Therefore, it is important to consider these variables when designing experiments and interpreting results.
Troubleshooting Guides
Issue 1: Unexpected Sedation and Hypoactivity
Symptoms: The animal appears lethargic, is unresponsive to mild stimuli, and shows a significant decrease in normal exploratory behavior.
Possible Causes:
-
The administered dose is too high for the specific animal model, strain, or age.
-
Rapid absorption and attainment of peak plasma concentration.
-
Individual animal sensitivity.
Troubleshooting Steps:
-
Confirm Dosing Accuracy: Double-check all calculations, stock solution concentrations, and the volume administered.
-
Dose Titration: If the dose is confirmed to be accurate, consider a dose de-escalation in subsequent experiments. A stepwise dose titration is recommended to find the optimal balance between efficacy and side effects.
-
Staggered Dosing: For multiple daily doses, ensure they are adequately spaced to avoid peak concentration-related effects.
-
Supportive Care:
-
Ensure easy access to food and water.
-
Provide supplemental heat to maintain body temperature, as sedated animals are prone to hypothermia.
-
Monitor the animal's respiratory rate and mucous membrane color.
-
House the animal in a quiet, comfortable cage to minimize stress.
-
Issue 2: Ataxia and Impaired Motor Coordination
Symptoms: The animal displays an unsteady or staggering gait, difficulty with balance, and may have trouble righting itself. This can be quantified using a rota-rod test.
Possible Causes:
-
High drug concentration in the central nervous system affecting motor control centers.
-
Dose-dependent effect on the cerebellum.
Troubleshooting Steps:
-
Behavioral Assessment: Objectively measure motor coordination using standardized tests like the rota-rod or beam walking tests to quantify the severity of ataxia.
-
Dose Adjustment: Reduce the dose in subsequent cohorts to a level that minimizes motor impairment while retaining the desired therapeutic effect.
-
Environmental Modifications:
-
Lower food and water sources to prevent the animal from having to climb or reach.
-
Provide non-particulate bedding to reduce the risk of ingestion if the animal is uncoordinated.
-
Remove any objects from the cage that could pose a risk of injury.
-
-
Consider Alternative Administration Route: If using a route with rapid absorption (e.g., intraperitoneal), consider a route with slower absorption (e.g., oral gavage) to potentially reduce peak-dose related ataxia.
Data Presentation: Summary of Preclinical Findings
| Animal Model | Side Effects Observed | Dosage | Reference |
| Rat | CNS Depression (prone position, hypoactivity, ataxia) | Dose-limiting toxicity at higher doses | Proposed Summary of Product Characteristics_EN[2] |
| Rat | Inhibition of rota-rod performance and locomotor activity | Not specified | Safety, Tolerability and Pharmacokinetics of Single and Multiple Doses of Mirogabalin in Healthy Chinese Participants[4] |
| Monkey | CNS Depression (prone position, hypoactivity, ataxia) | Dose-limiting toxicity at higher doses | Proposed Summary of Product Characteristics_EN[2] |
| Mouse | No adverse side effects noted | Single doses of 10, 20, 40 mg/kg (i.p.) and repeated doses of 20 mg/kg (i.p.) | Mirogabalin Decreases Pain-like Behaviors by Inhibiting the Microglial/Macrophage Activation...[7] |
Experimental Protocols
Protocol 1: Dose-Ranging and Maximum Tolerated Dose (MTD) Study
Objective: To determine the MTD of this compound in a specific rodent model.
Methodology:
-
Animal Model: Select a cohort of healthy animals of the same species, strain, sex, and age as will be used in the main study.
-
Dose Groups: Establish at least 3-4 dose groups, starting with a low dose based on literature and escalating to a high dose expected to produce observable side effects. Include a vehicle control group.
-
Administration: Administer this compound via the intended route of administration for the main study (e.g., oral gavage, intraperitoneal injection).
-
Observation: Closely monitor the animals for a predefined period (e.g., 4-6 hours post-dose and then daily for 7 days) for any clinical signs of toxicity, including changes in behavior, posture, and motor function.
-
Scoring: Use a standardized scoring system to quantify the severity of observed side effects.
-
Data Analysis: Determine the MTD as the highest dose that does not produce severe or life-threatening side effects.
Protocol 2: Management of Acute CNS Depression
Objective: To provide supportive care for an animal exhibiting severe sedation or ataxia following this compound administration.
Methodology:
-
Immediate Assessment: Evaluate the animal's level of consciousness, respiratory rate, and body temperature.
-
Supportive Care:
-
Place the animal in a clean, quiet cage with easy access to food and water.
-
Provide a supplemental heat source (e.g., a heating pad set on low) to maintain normothermia.
-
If the animal is unable to ambulate, provide soft bedding to prevent pressure sores and turn the animal every 2 hours.
-
If the animal is not drinking, consider subcutaneous fluid administration to prevent dehydration, as per veterinary guidance.
-
-
Monitoring: Continuously monitor the animal until the side effects have resolved and the animal has returned to normal behavior.
-
Documentation: Record all observations and interventions in detail. This information will be crucial for adjusting future experimental protocols.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for managing side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. ndi.fda.moph.go.th [ndi.fda.moph.go.th]
- 3. ndi.fda.moph.go.th [ndi.fda.moph.go.th]
- 4. Safety, Tolerability and Pharmacokinetics of Single and Multiple Doses of Mirogabalin in Healthy Chinese Participants: A Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Aging on Formalin-Induced Pain Behavior and Analgesic Activity of Gabapentin in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Aging on Formalin-Induced Pain Behavior and Analgesic Activity of Gabapentin in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Mirogabalin Besylate Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at improving the delivery of Mirogabalin Besylate across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound to the brain?
A1: The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. While this compound is a small molecule, its efficient passage across the BBB can be limited. Overcoming this barrier is crucial for achieving therapeutic concentrations in the brain for treating neurological disorders.
Q2: What are the most promising strategies to enhance this compound BBB penetration?
A2: Nanoparticle-based drug delivery systems are a leading strategy. Encapsulating this compound in nanoparticles made from polymers like poly(lactic-co-glycolic acid) (PLGA) or natural macromolecules such as albumin and chitosan can improve its transport across the BBB.[1][2] These nanoparticles can be further functionalized with ligands to target specific receptors on the BBB for enhanced uptake.
Q3: How can I assess the BBB penetration of my this compound formulation in vitro?
A3: The most common in vitro method is the Transwell permeability assay. This model uses a semipermeable membrane insert to create a two-compartment system (apical and basolateral), mimicking the blood and brain sides of the BBB, respectively. Brain endothelial cells are cultured on the membrane, and the passage of your formulation from the apical to the basolateral chamber is quantified.
Q4: What in vivo techniques are used to measure brain concentration of this compound?
A4: In vivo microdialysis is a powerful technique that allows for the direct sampling of the brain's interstitial fluid in awake, freely moving animals.[3][4] This method provides real-time data on the concentration of this compound that has crossed the BBB and is available at the target site.
Troubleshooting Guides
In Vitro BBB Model: Transwell Permeability Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Transendothelial Electrical Resistance (TEER) values | 1. Incomplete cell monolayer formation.2. Cell culture contamination.3. Inappropriate cell seeding density.4. Leakage around the Transwell insert. | 1. Allow more time for cells to form a confluent monolayer. Check for uniform cell seeding.2. Regularly check for signs of contamination. Use fresh, sterile reagents.3. Optimize cell seeding density. Too few or too many cells can compromise barrier integrity.4. Ensure the Transwell insert is properly seated in the well plate. |
| High variability in permeability results | 1. Inconsistent cell monolayer integrity between wells.2. Pipetting errors leading to inconsistent dosing.3. Temperature fluctuations during the experiment. | 1. Monitor TEER values for all wells before starting the experiment to ensure consistency.2. Use calibrated pipettes and consistent technique for adding the test compound.3. Maintain a stable temperature throughout the assay, as temperature can affect membrane fluidity and transport. |
| No detectable this compound in the basolateral chamber | 1. The formulation is not crossing the in vitro BBB.2. The analytical method is not sensitive enough.3. The incubation time is too short. | 1. Consider modifying the nanoparticle formulation (e.g., surface charge, targeting ligands) to enhance transport.2. Validate the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method (e.g., LC-MS/MS).3. Increase the incubation time to allow for more compound to cross the barrier. |
Nanoparticle Formulation and Delivery
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Nanoparticle aggregation | 1. Suboptimal formulation parameters (e.g., pH, ionic strength).2. Inadequate surface coating (e.g., PEGylation). | 1. Optimize the formulation buffer conditions.2. Ensure sufficient surface coating to prevent aggregation in biological media. |
| Low drug encapsulation efficiency | 1. Poor affinity of this compound for the nanoparticle core.2. Suboptimal encapsulation method. | 1. Modify the nanoparticle material or the drug to improve their interaction.2. Experiment with different encapsulation techniques (e.g., emulsion-evaporation, nanoprecipitation). |
| Rapid clearance of nanoparticles in vivo | 1. Opsonization and uptake by the reticuloendothelial system (RES).2. Instability of the nanoparticles in the bloodstream. | 1. Surface-modify nanoparticles with polyethylene glycol (PEG) ("PEGylation") to create a "stealth" effect and reduce RES uptake.2. Use cross-linking agents to improve the stability of the nanoparticle structure. |
Data Presentation: Quantitative Analysis of Gabapentinoid Delivery
Due to the limited availability of specific quantitative data for this compound, the following tables summarize findings for the closely related gabapentinoids, gabapentin and pregabalin, to illustrate the potential of nanoparticle-based delivery systems.
Table 1: In Vivo Brain Concentration of Gabapentin with Nanoparticle Formulations
| Formulation | Animal Model | Administration Route | Fold Increase in Brain Concentration (vs. Free Drug) | Reference |
| Polysorbate 80 coated albumin nanoparticles | Mice | Intravenous | ~3-fold | [1] |
| Gabapentin-loaded chitosan nanoparticles | Rats | Intranasal | Not directly quantified, but significant anticonvulsant effects observed |
Table 2: In Vivo Brain Uptake of Pregabalin with Nanoparticle Formulations
| Formulation | Animal Model | Administration Route | Brain Uptake (% Injected Dose/g) | Reference |
| 99mTc-pregabalin nanoemulsion | Swiss Albino mice | Intranasal | Significantly higher than intravenous solution (exact values vary with time) | [5] |
| Lactoferrin-modified PLGA nanoparticles | Mice | Intranasal | Enhanced targeting and pharmacodynamic effects observed | [6] |
Experimental Protocols
In Vitro Transwell Blood-Brain Barrier Permeability Assay
Objective: To assess the permeability of this compound formulations across an in vitro BBB model.
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size) and companion plates
-
Human brain microvascular endothelial cells (hBMECs)
-
Astrocyte-conditioned medium
-
This compound formulation and control solution
-
Lucifer yellow (paracellular marker)
-
TEER meter
Methodology:
-
Cell Seeding: Seed hBMECs on the apical side of the Transwell inserts coated with an appropriate extracellular matrix protein. Culture the cells in astrocyte-conditioned medium to induce barrier properties.
-
Barrier Integrity Measurement: Monitor the formation of a tight cell monolayer by measuring the TEER daily. The assay can be initiated once TEER values plateau at a high level (typically >150 Ω x cm²).[7]
-
Permeability Assay:
-
Replace the medium in the apical and basolateral chambers with fresh, pre-warmed assay buffer.
-
Add the this compound formulation to the apical chamber.
-
To assess paracellular transport, add Lucifer yellow to the apical chamber of control wells.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh assay buffer.
-
-
Sample Analysis: Quantify the concentration of this compound and Lucifer yellow in the collected samples using a validated analytical method (e.g., LC-MS/MS for Mirogabalin, fluorescence plate reader for Lucifer yellow).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each formulation.
In Vivo Brain Microdialysis for this compound Quantification
Objective: To measure the unbound concentration of this compound in the brain interstitial fluid (ISF) of a freely moving rodent model.
Materials:
-
Microdialysis probes (with a molecular weight cut-off suitable for Mirogabalin)
-
Stereotaxic apparatus
-
Syringe pump
-
Fraction collector
-
This compound formulation
-
Artificial cerebrospinal fluid (aCSF)
Methodology:
-
Surgical Implantation: Under anesthesia, surgically implant a guide cannula into the target brain region (e.g., prefrontal cortex, hippocampus) of the rodent using a stereotaxic apparatus.[2]
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Collection: Collect dialysate samples for a baseline period (e.g., 1-2 hours) before drug administration to establish basal levels of any endogenous substances of interest.
-
Drug Administration: Administer the this compound formulation (e.g., via intravenous or intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours post-administration using a refrigerated fraction collector.
-
Sample Analysis: Analyze the dialysate samples for this compound concentration using a highly sensitive analytical method like LC-MS/MS.
-
Data Analysis: Plot the concentration of this compound in the dialysate over time to determine the pharmacokinetic profile in the brain ISF.
Visualizations
Signaling Pathway of Mirogabalin's Mechanism of Action
Caption: Mechanism of action of Mirogabalin at the presynaptic terminal.
Experimental Workflow for Assessing BBB Penetration
Caption: Workflow for evaluating this compound BBB penetration.
Logical Relationship for Troubleshooting In Vitro BBB Models
Caption: Troubleshooting logic for in vitro BBB permeability assays.
References
- 1. researchgate.net [researchgate.net]
- 2. magnivelinternational.com [magnivelinternational.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bfopcu.eg.net [bfopcu.eg.net]
- 6. Lactoferrin-modified PLGA nanoparticles for pregabalin: development, characterization, in vitro targeting and pharmacodynamic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
Mirogabalin Besylate stability in different solvent preparations for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and preparation of Mirogabalin Besylate for experimental use. The following troubleshooting guides and FAQs address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound powder won't dissolve completely in my aqueous buffer (e.g., PBS). What should I do?
A1: this compound has higher solubility in organic solvents than in aqueous buffers. Direct dissolution in aqueous solutions, especially at high concentrations, can be challenging.
-
Troubleshooting Steps:
-
Prepare a concentrated stock solution in an appropriate organic solvent first. Dimethyl sulfoxide (DMSO) is a common choice. This compound is soluble in DMSO at concentrations up to 125 mg/mL.
-
Use gentle warming and sonication to aid dissolution when preparing the stock solution.
-
Perform serial dilutions of the stock solution into your aqueous buffer to reach the desired final concentration. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% for most cell-based assays).
-
For in vivo studies, co-solvents such as PEG300 and Tween-80 can be used to improve solubility and stability in aqueous vehicles.
-
Q2: I've prepared a stock solution of this compound in DMSO. How should I store it and for how long is it stable?
A2: Stock solutions of this compound in DMSO are known to be unstable and should ideally be prepared fresh before each experiment. If short-term storage is necessary, follow these guidelines:
-
Storage Conditions:
-
Store in small aliquots to avoid repeated freeze-thaw cycles.
-
Keep at -20°C for short-term storage (up to one month) or -80°C for longer-term storage (up to six months).
-
Protect from light and moisture.
-
-
Important Note: Always visually inspect the solution for any signs of precipitation or degradation before use. If any particulates are observed, the solution should be discarded.
Q3: Can I prepare and store ready-to-use dilutions of this compound in my cell culture medium or PBS?
A3: It is strongly recommended to prepare fresh dilutions in aqueous buffers or cell culture media immediately before use. This compound solutions are generally unstable in aqueous environments. Storing pre-diluted aqueous solutions can lead to degradation and inaccurate experimental results.
Q4: I observed precipitation in my experiment after adding the this compound stock solution to the aqueous medium. What could be the cause and how can I prevent it?
A4: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue, often referred to as "crashing out."
-
Possible Causes:
-
The final concentration of this compound exceeds its solubility limit in the aqueous medium.
-
The final concentration of DMSO is too high, causing the compound to become less soluble.
-
Interactions with components of the medium (e.g., proteins, salts) may reduce solubility.
-
-
Prevention Strategies:
-
Lower the final concentration of this compound.
-
Increase the volume of the aqueous medium into which you are diluting the stock solution.
-
Add the stock solution dropwise while vortexing or stirring the aqueous medium to ensure rapid and uniform mixing.
-
Consider using a different solvent system, if your experimental design allows, such as one containing a small amount of a surfactant or co-solvent.
-
Quantitative Data Summary
The following tables summarize the available solubility and recommended storage conditions for this compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Temperature (°C) | Reference |
| Dimethyl Sulfoxide (DMSO) | 125 | 340.17 | 25 | [1] |
| Water | 42 | 114.3 | 20 | [1] |
| Methanol | Easily Soluble | Not specified | Not specified | [2] |
| Ethanol (99.5%) | Easily Soluble | Not specified | Not specified | [2] |
| Acetone | Insoluble | Not specified | Not specified | [2] |
| Acetonitrile | Very Insoluble | Not specified | Not specified | [2] |
Table 2: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature (°C) | Duration | Recommendations |
| Solid Powder | N/A | -20 | >2 years | Store in a dry, dark place. |
| Stock Solution | DMSO | -20 | Up to 1 month | Prepare fresh if possible. Avoid freeze-thaw cycles. |
| Stock Solution | DMSO | -80 | Up to 6 months | Prepare fresh if possible. Avoid freeze-thaw cycles. |
| Aqueous Dilutions | Aqueous Buffers / Media | 4 | Not Recommended | Prepare fresh immediately before use. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (100 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent moisture absorption.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 36.75 mg of this compound (Molecular Weight: 367.46 g/mol ).
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO to the tube/vial. For the example above, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, place the tube in a sonicator bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no particulates are present.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes for storage at -20°C or -80°C.
-
General Protocol for a Forced Degradation Study of this compound
This protocol is a general guideline for assessing the stability of this compound under various stress conditions. It should be adapted and validated for specific experimental needs.
-
Preparation of Test Solutions:
-
Prepare a solution of this compound in a relevant solvent (e.g., water, PBS) at a known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.1 N HCl to the test solution. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Add an equal volume of 0.1 N NaOH to the test solution. Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the test solution. Keep at room temperature for a defined period.
-
Thermal Degradation: Store the test solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Photolytic Degradation: Expose the test solution to UV light (e.g., 254 nm) and/or visible light for a defined period.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Neutralize the acidic and alkaline samples if necessary.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC-UV method. The method should be able to separate the intact this compound from any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point compared to an unstressed control sample.
-
Determine the degradation rate and identify the conditions under which the compound is most and least stable.
-
Visualizations
References
Mitigating motor impairment side effects in rodent studies of Mirogabalin Besylate
This technical support center provides troubleshooting guidance for researchers encountering motor impairment side effects in rodent studies involving Mirogabalin Besylate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My rodents show significant motor impairment (e.g., falling off the rotarod) shortly after Mirogabalin administration. What is the cause and how can I mitigate this?
A1: This is a common issue related to the peak plasma concentration of the drug. Mirogabalin, like other gabapentinoids, can cause transient ataxia or sedation, which can confound motor performance tests.
Troubleshooting Steps:
-
Dose-Response Study: You may be using a dose that is too high. Conduct a dose-response study to identify the minimal effective dose for analgesia and the threshold for motor side effects. Start with lower doses reported in the literature and titrate upwards.
-
Timing of Behavioral Testing: Mirogabalin reaches maximum plasma concentration in less than an hour in rodents[1]. Motor impairment is most likely to occur during this window. Consider testing for analgesia at later time points (e.g., 2, 4, or 6 hours post-dose) when plasma levels are more stable and acute motor side effects may have subsided. One study noted that the analgesic effects of mirogabalin were still significant 6 or 8 hours after administration in rats[2].
-
Habituation and Training: Ensure all animals are thoroughly habituated to the testing environment and trained on the apparatus (e.g., rotarod) before the study begins. This minimizes stress-induced motor deficits and ensures that the observed impairment is drug-related.
Q2: How can I differentiate between motor impairment and the intended analgesic effect of Mirogabalin in my behavioral tests?
A2: This requires a multi-faceted approach to isolate the sensory effects from the motor-confounding effects.
Recommendations:
-
Use a Battery of Tests: Combine tests that are highly dependent on motor coordination (like the rotarod or beam walking) with tests that measure sensory thresholds with minimal motor demand. For example, the Von Frey test for mechanical allodynia requires a simple paw withdrawal reflex, which is less likely to be affected by mild ataxia.
-
Control Groups: Always include a vehicle-treated control group to establish a baseline performance. If possible, a positive control group treated with a known sedative or ataxic agent can help characterize the motor impairment profile.
-
Detailed Scoring: When using tests like beam walking or gait analysis, score not just the primary outcome (e.g., time to cross) but also the quality of movement (e.g., number of foot slips). This can provide a more nuanced view of motor function.
Q3: Are there alternative motor function tests to the rotarod that might be less sensitive to Mirogabalin's side effects?
A3: Yes, different tests assess distinct aspects of motor function. While the rotarod is excellent for balance and coordination[3][4], other tests may be more suitable.
Alternative Motor Function Tests:
-
Grip Strength Test: This test measures forelimb and/or hindlimb muscle strength and is less dependent on complex coordination and balance[5]. It is a good way to rule out simple muscle weakness.
-
Open Field Test: This assesses general locomotor activity and exploratory behavior[5][6]. It can reveal hypo-activity (sedation) or hyperactivity.
-
Cylinder Test: This is used to measure spontaneous movement and can detect asymmetry in limb use, which is particularly useful in unilateral injury models[5][6].
Q4: What are typical starting doses for Mirogabalin in rats and mice, and how should I approach dose selection?
A4: Dosing can vary significantly based on the animal model, route of administration, and specific endpoint. The tables below summarize doses used in published studies. The best practice is to perform a pilot dose-escalation study in your specific model to determine the optimal therapeutic window that separates analgesia from motor side effects.
Q5: Does the route of administration (Oral vs. Intraperitoneal) affect motor side effects?
A5: Yes. The route of administration alters the drug's pharmacokinetic profile.
-
Intraperitoneal (IP): Generally leads to more rapid absorption and higher peak plasma concentrations. This may increase the severity of acute, transient side effects like motor impairment.
-
Oral (PO): Oral gavage provides a pharmacokinetic profile that is more translatable to clinical use. Absorption is typically slower, leading to a lower and later peak concentration, which may reduce the severity of acute motor side effects.
Quantitative Data Summary
Table 1: this compound Binding Affinities (Kd)
| Species | α2δ Subunit | Binding Affinity (Kd) in nM |
| Human | α2δ-1 | 13.5[7] |
| Human | α2δ-2 | 22.7[7] |
| Rat | α2δ-1 | 27.0[7] |
| Rat | α2δ-2 | 47.6[7] |
Table 2: Effective Doses of Mirogabalin in Rodent Models
| Species | Model | Route | Effective Dose Range (mg/kg) | Observed Effect |
| Rat | Spinal Cord Injury | Oral | 2.5 - 10 | Analgesia[2][8] |
| Rat | Chronic Constriction Injury | Oral | 3 - 10 | Anxiolytic & Analgesia[9] |
| Rat | Spinal Nerve Ligation | Oral | 10 | Inhibition of α2δ-1 upregulation[10] |
| Rat | Nociplastic Pain | IP | 10 | Alleviation of sensitization[11] |
| Mouse | Chronic Constriction Injury | IP | 10 - 40 | Analgesia[12][13] |
Experimental Protocols
Protocol 1: Rotarod Test for Motor Coordination
This test evaluates balance, grip strength, and motor coordination.[3][14]
-
Apparatus: A textured rod of a standardized diameter (e.g., 3 cm for mice, 7 cm for rats) that rotates along its long axis.
-
Habituation/Training (Days 1-2):
-
Place the animal on the stationary rod for 60 seconds.
-
Begin rotation at a very low speed (e.g., 4 RPM) for 2-3 training trials per day. The goal is for the animal to learn to walk forward to remain on the rod.
-
-
Testing (Day 3):
-
Place the animal on the rod.
-
Begin rotation, accelerating from a low speed to a high speed (e.g., 4 to 40 RPM) over a set period (e.g., 300 seconds).
-
Record the latency (in seconds) for the animal to fall off the rod or to grip the rod and rotate with it for two consecutive revolutions.
-
Perform 3 trials per animal with an inter-trial interval of at least 15 minutes.
-
Administer Mirogabalin or vehicle and repeat the test at desired time points (e.g., 1, 2, 4 hours post-dose).
-
Protocol 2: Beam Walking Test for Fine Motor Coordination and Balance
This test challenges an animal's ability to maintain balance while traversing a narrow, elevated beam.[5][6]
-
Apparatus: An elevated wooden or plastic beam (e.g., 1 meter long, 1-2 cm wide for rats) with a neutral start platform and an enclosed, dark goal box at the end.
-
Training (Days 1-2):
-
Allow the animal to walk across a wide training beam (e.g., 4 cm) into the goal box.
-
Gradually progress to the narrower test beam. Perform 2-3 trials per day.
-
-
Testing (Day 3):
-
Administer Mirogabalin or vehicle.
-
At the desired time point, place the animal on the start platform.
-
Record the time taken to traverse the beam and the number of foot slips (a limb slipping off the side of the beam).
-
A trial is complete when the animal enters the goal box. A cutoff time (e.g., 120 seconds) should be set.
-
Visualizations
Caption: Mirogabalin's mechanism of action at the presynaptic terminal.
Caption: Workflow for assessing drug-induced motor side effects.
Caption: Troubleshooting logic for unexpected motor impairment.
References
- 1. Mirogabalin: could it be the next generation gabapentin or pregabalin? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic effects of the novel α₂δ ligand mirogabalin in a rat model of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Rodent Behavioral Tests for Motor Function - Creative Biolabs [creative-biolabs.com]
- 6. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. Anxiolytic effects of the novel α2δ ligand mirogabalin in a rat model of chronic constriction injury, an experimental model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Novel Gabapentinoid Mirogabalin Prevents Upregulation of α2δ-1 Subunit of Voltage-Gated Calcium Channels in Spinal Dorsal Horn in a Rat Model of Spinal Nerve Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mirogabalin and pregabalin alleviate nociplastic sensitization induced by chemogenetic activation of the central amygdala neurons in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mirogabalin Decreases Pain-like Behaviours and Improves Opioid and Ketamine Antinociception in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Controlling for placebo effect in preclinical Mirogabalin Besylate studies
Welcome to the technical support center for researchers utilizing Mirogabalin Besylate in preclinical studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in designing and executing experiments with robust controls for the placebo effect.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for controlling for the placebo effect in preclinical animal studies of this compound?
A1: The cornerstone of controlling for the placebo effect in animal studies is the inclusion of a control group that undergoes identical procedures to the treatment group, with the sole exception of receiving this compound. This control group is typically administered a vehicle—an inert substance used to deliver the active drug. This approach helps to isolate the pharmacological effects of Mirogabalin from non-specific effects arising from handling, injection, and the experimental environment itself.
Q2: How can I blind experimenters to the treatment conditions in my animal study?
A2: Blinding is crucial to prevent unconscious bias from influencing the results. To achieve this, have a third party, not involved in the behavioral testing, prepare the drug and vehicle solutions. These solutions should be coded (e.g., "Solution A" and "Solution B") so that the experimenter administering the substances and recording the behavioral data is unaware of which animals are receiving Mirogabalin and which are receiving the vehicle. The code should only be broken after the data analysis is complete.
Q3: What is a "sham" surgery, and when is it necessary in preclinical pain models for Mirogabalin studies?
A3: A sham surgery is a mock procedure that replicates the surgical steps of inducing a neuropathic pain model (e.g., nerve ligation) without performing the critical step that causes the nerve damage.[1][2] It is essential for studies where the pain model is surgically induced. The sham group serves as a control for the effects of anesthesia, incision, and tissue manipulation, ensuring that the observed pain behaviors are a direct result of the specific nerve injury and not the surgical procedure itself.
Q4: My vehicle control group is showing a slight analgesic effect. What could be the cause?
A4: This can be a manifestation of the placebo effect, often linked to the conditioning of the animals. Repeated handling and injection can lead to a stress-induced analgesic response. To mitigate this, ensure all animals are properly habituated to the experimental procedures, including handling and the injection process, before the start of the experiment. Consistent and gentle handling techniques are paramount.
Q5: How frequently should I conduct behavioral testing to assess the analgesic effects of Mirogabalin?
A5: The frequency of testing depends on the specific aims of your study and the pharmacokinetic profile of Mirogabalin. It is advisable to establish a baseline pain threshold before drug administration. Following administration, testing can be performed at multiple time points to capture the onset, peak, and duration of the analgesic effect. For instance, measurements can be taken at 30 minutes, 1, 2, 4, 6, and 8 hours post-administration.[3][4]
Troubleshooting Guides
Issue: High Variability in Baseline Pain Thresholds
-
Possible Cause: Inconsistent acclimation of animals to the testing environment.
-
Solution: Ensure a consistent and adequate acclimation period for all animals in the testing apparatus before baseline measurements are taken. This should be done for several days leading up to the experiment.
-
Possible Cause: Variation in experimenter technique.
-
Solution: Standardize the application of the stimulus (e.g., von Frey filaments) across all animals and experimenters. If multiple experimenters are involved, conduct inter-rater reliability testing.
Issue: Unexpected Adverse Events in the Mirogabalin-Treated Group
-
Possible Cause: Dose-related side effects.
-
Solution: Review the literature for established dose-response relationships of Mirogabalin in your chosen animal model.[3][4][5] If necessary, conduct a dose-ranging study to identify an effective dose with an acceptable side-effect profile. Common adverse events can include sedation or motor impairment, which can interfere with behavioral testing.
Data Presentation
Table 1: Analgesic Efficacy of Mirogabalin in a Rat Model of Spinal Cord Injury [3]
| Treatment Group | Dose (mg/kg, oral) | Paw Withdrawal Threshold (g) at 4 hours post-dose (Mean ± SEM) |
| Vehicle Control | - | 4.2 ± 0.5 |
| Mirogabalin | 2.5 | 8.5 ± 1.2 |
| Mirogabalin | 5 | 11.8 ± 1.5 |
| Mirogabalin | 10 | 14.2 ± 1.8* |
*p < 0.05 compared to vehicle control
Table 2: Effect of Mirogabalin in a Mouse Model of Fibromyalgia (Intermittent Cold Stress) [4]
| Treatment Group | Dose (mg/kg, oral) | Pain Response Score at 2 hours post-dose (Mean ± SEM) |
| Vehicle Control | - | 3.8 ± 0.4 |
| Mirogabalin | 1 | 2.5 ± 0.3 |
| Mirogabalin | 3 | 1.8 ± 0.2 |
| Mirogabalin | 10 | 1.1 ± 0.2* |
*p < 0.05 compared to vehicle control
Experimental Protocols
Detailed Methodology: Spinal Cord Injury (SCI) Model and Behavioral Testing
This protocol outlines the creation of a rat model of SCI and the subsequent assessment of mechanical allodynia to test the efficacy of Mirogabalin.[3]
-
Animal Model:
-
Adult male Sprague-Dawley rats are anesthetized.
-
A laminectomy is performed at the T10 vertebra to expose the spinal cord.
-
A vascular clip is applied to the spinal cord for a defined period (e.g., 1 minute) to induce a compression injury.
-
For the sham control group , the laminectomy is performed, but the clip is not applied.
-
The muscle and skin are sutured, and the animals are allowed to recover for a period of 28 days to allow for the development of chronic neuropathic pain.
-
-
Drug Administration:
-
On the day of testing, animals are randomly assigned to receive either vehicle (e.g., distilled water) or this compound at various doses (e.g., 2.5, 5, 10 mg/kg) via oral gavage.
-
The administrator of the substance is blinded to the treatment allocation.
-
-
Behavioral Testing (von Frey Test):
-
Animals are placed in individual plexiglass chambers on a wire mesh floor and allowed to acclimate for at least 15 minutes.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
Measurements are taken before drug administration (baseline) and at specified time points after administration (e.g., 2, 4, 6, 8 hours).
-
Mandatory Visualization
Mirogabalin's Mechanism of Action
Mirogabalin exerts its analgesic effect by binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][2] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate.
Caption: Mechanism of action of Mirogabalin at the presynaptic terminal.
Experimental Workflow for a Preclinical Mirogabalin Study
This diagram illustrates a typical workflow for a preclinical study of Mirogabalin, incorporating essential placebo controls.
Caption: Experimental workflow incorporating placebo controls.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of action of Mirogabalin Besilate? [synapse.patsnap.com]
- 3. Analgesic effects of the novel α₂δ ligand mirogabalin in a rat model of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic effects of mirogabalin, a novel ligand for α2δ subunit of voltage-gated calcium channels, in experimental animal models of fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating Mirogabalin Besylate Dosing in Renal Impairment: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for adjusting Mirogabalin Besylate dosage in experimental models with renal impairment. The following question-and-answer format directly addresses potential issues and provides clear, data-driven guidance.
Frequently Asked Questions (FAQs)
Q1: How does renal impairment affect the pharmacokinetics of this compound?
A1: Renal impairment significantly alters the pharmacokinetic profile of Mirogabalin. As a drug primarily excreted unchanged through the kidneys, reduced renal function leads to decreased clearance and increased systemic exposure.[1][2][3][4][5][6] Key pharmacokinetic parameters affected include:
-
Area Under the Curve (AUC): The total drug exposure over time increases as renal function declines.[1][2][3]
-
Maximum Concentration (Cmax): Peak plasma concentrations of Mirogabalin may be higher in individuals with renal impairment.[1][2]
-
Clearance (CL/F): Apparent total body clearance and renal clearance decrease with the severity of renal impairment.[1][2][3][5]
-
Half-life (t½): The elimination half-life is substantially prolonged in patients with severe renal impairment and end-stage renal disease (ESRD).[1]
Q2: What are the recommended dosage adjustments for this compound in models with different degrees of renal impairment?
A2: Dosage adjustments are crucial to avoid potential adverse effects associated with increased drug exposure.[7][8][9] The recommended initial and maintenance doses vary based on the severity of renal impairment, which is typically categorized by creatinine clearance (CrCl).
Data Summary: Pharmacokinetic & Dosing Adjustments
The following tables summarize the impact of renal impairment on Mirogabalin's pharmacokinetics and provide corresponding dosage recommendations based on clinical study data.
Table 1: Impact of Renal Impairment on Mirogabalin Pharmacokinetics (Single 5 mg Dose) [1][2][3]
| Renal Function Category | Creatinine Clearance (CrCl) | Geometric LS Mean Ratio of AUClast (vs. Normal) |
| Normal | >80 mL/min/1.73 m² | 1.0 |
| Mild Impairment | 50 to ≤80 mL/min/1.73 m² | 1.3 |
| Moderate Impairment | 30 to <50 mL/min/1.73 m² | 1.9 |
| Severe Impairment | <30 mL/min/1.73 m² | 3.6 |
| End-Stage Renal Disease (ESRD) | Undergoing Hemodialysis | 5.3 |
Table 2: Recommended Mirogabalin Dosage Adjustments Based on Renal Function [9][10][11][12]
| Renal Function Category | Creatinine Clearance (CrCl) | Recommended Initial Dose | Recommended Maintenance Dose |
| Normal to Mild Impairment | ≥60 mL/min | 5 mg twice daily | 10-15 mg twice daily |
| Moderate Impairment | 30 to <60 mL/min | 5 mg once daily | 7.5-15 mg once daily or 7.5 mg twice daily |
| Severe Impairment | <30 mL/min (not on dialysis) | 2.5 mg once daily | 5-7.5 mg once daily |
| End-Stage Renal Disease (ESRD) | Undergoing Hemodialysis | 2.5 mg once daily | 5-7.5 mg once daily |
Experimental Protocols
Key Experiment: Single-Dose Pharmacokinetic Study in Subjects with Varying Degrees of Renal Impairment [1][2][3]
This section details the methodology of a typical clinical study designed to assess the impact of renal impairment on Mirogabalin pharmacokinetics.
1. Study Design:
-
A multicenter, open-label, single-dose study.
-
Participants are stratified into groups based on renal function (normal, mild, moderate, severe impairment, and ESRD).
2. Subject Selection:
-
Inclusion Criteria: Adult subjects (e.g., ≥20 years old) with varying degrees of renal function as determined by their estimated creatinine clearance (CrCl).
-
Exclusion Criteria: Clinically significant medical conditions other than renal impairment that could interfere with the study, and use of medications known to interact with Mirogabalin.
3. Dosing and Administration:
-
A single oral dose of this compound (e.g., 5 mg) is administered to all subjects.
4. Pharmacokinetic Sampling:
-
Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).
-
Urine samples are collected to determine the amount of Mirogabalin excreted.
5. Bioanalytical Method:
-
Plasma and urine concentrations of Mirogabalin are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Data Analysis:
-
Pharmacokinetic parameters (Cmax, AUC, CL/F, t½) are calculated for each renal function group.
-
Statistical comparisons are made between the renally impaired groups and the normal renal function group.
Visualizations
The following diagrams illustrate the experimental workflow and the logical process for dosage adjustment.
Caption: Experimental workflow for a single-dose pharmacokinetic study of Mirogabalin in subjects with renal impairment.
Caption: Logical flow for determining Mirogabalin dosage based on creatinine clearance.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Pharmacokinetics and Safety of a Single Oral Dose of Mirogabalin in Japanese Subjects With Varying Degrees of Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Safety of a Single Oral Dose of Mirogabalin in Japanese Subjects With Varying Degrees of Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Portico [access.portico.org]
- 7. Clinical Guidelines and Dosing Strategies for this compound - Rui ming Pharmaceutical [ruimingpharm-eng.com]
- 8. researchgate.net [researchgate.net]
- 9. Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Incidence of dizziness and somnolence in Japanese patients with renal impairment treated with mirogabalin: a post-marketing surveillance [jstage.jst.go.jp]
- 11. ndi.fda.moph.go.th [ndi.fda.moph.go.th]
- 12. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Validation & Comparative
A Comparative Analysis of Mirogabalin Besylate and Gabapentin Efficacy in the Spinal Nerve Ligation Model of Neuropathic Pain
Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of Mirogabalin Besylate and Gabapentin in the spinal nerve ligation (SNL) model, a widely utilized preclinical model for inducing neuropathic pain. The comparison is supported by experimental data on key pain-related behaviors and detailed methodologies of the experimental protocols.
Introduction
Neuropathic pain, resulting from damage or dysfunction of the somatosensory nervous system, remains a significant clinical challenge due to the limited efficacy and side effects of current treatments.[1] The spinal nerve ligation (SNL) model in rodents is a cornerstone for preclinical research, reliably mimicking symptoms of human neuropathic pain, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated response to a painful stimulus).[1][2]
Both Mirogabalin and Gabapentin belong to the gabapentinoid class of drugs.[3] They exert their analgesic effects by targeting the α2δ subunit of voltage-gated calcium channels (VGCCs), although with distinct pharmacological properties that influence their potency and efficacy.[3][4] This guide dissects these differences within the context of the SNL model.
Mechanism of Action: A Tale of Two Gabapentinoids
The primary mechanism for both drugs involves binding to the α2δ subunit of presynaptic VGCCs in the central nervous system.[4][5] This binding inhibits the influx of calcium, which in turn reduces the release of excitatory neurotransmitters like glutamate and substance P, thereby dampening neuronal hyperexcitability and attenuating pain signals.[3][6]
However, Mirogabalin exhibits a more refined pharmacological profile. It has a significantly higher binding affinity for and a slower dissociation rate from the α2δ-1 subunit, which is predominantly involved in pain signaling, compared to Gabapentin.[3][4][7] This results in a more potent and sustained analgesic effect.[4][8] Conversely, Mirogabalin shows lower affinity and faster dissociation from the α2δ-2 subunit, which is more associated with central nervous system side effects, potentially offering a better safety margin.[4][5][7]
Caption: Mechanism of action for Mirogabalin and Gabapentin at the presynaptic terminal.
Experimental Protocols
The following protocols are standard for evaluating the efficacy of analgesics in the SNL model.
1. Spinal Nerve Ligation (SNL) Surgical Model The SNL model is an established method for inducing neuropathic pain.[9]
-
Animal Model: Adult male Sprague-Dawley or Wistar rats (140-290g) are commonly used.[2][10][11]
-
Anesthesia: Animals are anesthetized, typically with isoflurane.[10]
-
Surgical Procedure: A dorsal midline incision is made to expose the L4 to L6 vertebrae. The L6 transverse process is removed to expose the L4, L5, and L6 spinal nerves. The L5 and L6 spinal nerves are then tightly ligated with silk suture, while the L4 nerve is left intact to minimize motor deficits.[9][12][13] The muscle and skin are then closed with sutures and wound clips.[12][13]
-
Post-Operative Care: Animals are monitored during recovery. The development of neuropathic pain is typically assessed starting 7 days post-surgery.[10]
2. Behavioral Assays for Pain Assessment
-
Mechanical Allodynia: This is measured using the von Frey filament test. Calibrated filaments with increasing stiffness are applied to the plantar surface of the rat's hind paw. The paw withdrawal threshold (PWT) is determined using the up-down method. A lower PWT in the ligated paw compared to baseline or the contralateral paw indicates mechanical allodynia.[9][10]
-
Thermal Hyperalgesia: This is assessed by measuring the paw withdrawal latency (PWL) in response to a radiant heat source applied to the plantar surface of the hind paw. A shorter PWL indicates thermal hyperalgesia.[6][10]
// Edges A -> B -> C -> D -> E -> F; F -> {G, H, I} [arrowhead=none]; {G, H, I} -> J; J -> K -> L; }
Caption: Standard experimental workflow for comparing drug efficacy in the SNL model.
Comparative Efficacy Data
Quantitative data from preclinical studies highlight a significant difference in potency between Mirogabalin and Gabapentin in the SNL model.
| Parameter | This compound | Gabapentin | Study Model | Citation |
| Anti-Allodynic & Anti-Hyperalgesic Potency (ED₅₀) | 1.5 µg | 30.3 µg | SNL Rat Model (Intrathecal) | [14] |
| Effective Dose (Mechanical Allodynia) | Not specified in searches | 300 mg/kg (p.o.) | SNL Rat Model (Oral) | [11][15] |
| Effective Dose (Thermal & Mechanical Hyperalgesia) | Not specified in searches | 20 µg/h (i.t. infusion) | SNL Rat Model (Intrathecal) | [10] |
| Analgesic Effect | Potent and long-lasting analgesic effects observed.[16] | Attenuates thermal and mechanical hyperalgesia.[6] | SNL & SCI Rat Models | [6][16] |
ED₅₀ (Median Effective Dose): The dose that produces a therapeutic response in 50% of the population. A lower ED₅₀ indicates higher potency. p.o. (per os): Administered orally. i.t. (intrathecal): Administered into the spinal canal.
The data clearly indicates that intrathecal Mirogabalin is substantially more potent than Gabapentin in reversing mechanical allodynia and thermal hyperalgesia in the SNL rat model.[14]
Conclusion
In the spinal nerve ligation model of neuropathic pain, this compound demonstrates superior potency compared to Gabapentin. This heightened efficacy is directly attributable to its distinct pharmacological profile, specifically its higher binding affinity and slower dissociation from the α2δ-1 subunit of voltage-gated calcium channels.[3][4] These preclinical findings suggest that Mirogabalin may offer a more potent and sustained analgesic effect in clinical settings for patients suffering from neuropathic pain. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the field of pain drug discovery and development.
References
- 1. iasp-pain.org [iasp-pain.org]
- 2. Spinal Nerve Ligation Model for Neuropathic Pain | Aragen [aragen.com]
- 3. brieflands.com [brieflands.com]
- 4. Mirogabalin: could it be the next generation gabapentin or pregabalin? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Mirogabalin Besilate? [synapse.patsnap.com]
- 6. The effect of intrathecal gabapentin on mechanical and thermal hyperalgesia in neuropathic rats induced by spinal nerve ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Spinal nerve ligation model [pspp.ninds.nih.gov]
- 10. Chronic intrathecal infusion of gabapentin prevents nerve ligation-induced pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scirp.org [scirp.org]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. criver.com [criver.com]
- 14. Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Pregabalin and Gabapentin on Nociceptive Behaviors Induced by Spinal Nerve Ligation [scirp.org]
- 16. Mirogabalin for Central Neuropathic Pain After Spinal Cord Injury: A Randomized, Double-Blind, Placebo-Controlled, Phase 3 Study in Asia - PMC [pmc.ncbi.nlm.nih.gov]
Mirogabalin Besylate: A Comparative Analysis of Analgesic Efficacy in Preclinical Mouse Models
A detailed guide for researchers and drug development professionals on the cross-validation of Mirogabalin Besylate's analgesic properties across various mouse models of pain.
This compound, a novel gabapentinoid, has demonstrated significant analgesic potential in preclinical studies, positioning it as a promising therapeutic for neuropathic pain.[1][2][3] This guide provides a comprehensive comparison of its efficacy, supported by experimental data from various mouse models. We delve into the detailed methodologies of key experiments and present quantitative data in structured tables for clear comparison. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism and evaluation.
Mechanism of Action: Targeting Voltage-Gated Calcium Channels
Mirogabalin exerts its analgesic effects by selectively binding to the α2δ subunits of voltage-gated calcium channels (VGCCs) in the nervous system.[4][5][6] It exhibits a higher affinity and slower dissociation rate from the α2δ-1 subunit, which is upregulated in neuropathic pain states, compared to the α2δ-2 subunit, which is more associated with central nervous system side effects.[4][5] This preferential binding to α2δ-1 is thought to contribute to its potent and sustained analgesic effects with a potentially wider safety margin compared to its predecessors, pregabalin and gabapentin.[3][4]
The binding of Mirogabalin to the α2δ-1 subunit inhibits the trafficking of this subunit to the presynaptic terminal, leading to a reduction in calcium influx.[5][6] This, in turn, suppresses the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP) from primary afferent nerve terminals in the spinal cord.[6] The reduced neurotransmitter release dampens neuronal hyperexcitability and central sensitization, key mechanisms underlying the generation and maintenance of neuropathic pain.[6][7]
Beyond its primary action on VGCCs, some studies suggest that Mirogabalin may also exert its effects through indirect mechanisms, including the modulation of inflammatory responses.[2][7] For instance, repeated administration has been shown to prevent the activation of spinal microglia and macrophages and reduce the levels of pronociceptive chemokines like CCL2 and CCL5 in a mouse model of neuropathic pain.[2]
Comparative Analgesic Effects in Neuropathic Pain Models
The analgesic efficacy of Mirogabalin has been predominantly evaluated in the Chronic Constriction Injury (CCI) model of neuropathic pain in Albino-Swiss CD-1 mice.[1][2] The following tables summarize the key findings from these studies, comparing different doses of Mirogabalin with a vehicle control and, where available, with pregabalin.
Single Dose Administration in CCI Model (Albino-Swiss CD-1 Mice)
| Drug/Dose (mg/kg, i.p.) | Time Post-Dose (hours) | Pain Assessment | Outcome | Reference |
| Mirogabalin (10) | 1 | von Frey Test | Reduced tactile hypersensitivity | [1] |
| Mirogabalin (20) | 1 | von Frey Test | Reduced tactile hypersensitivity | [1] |
| Mirogabalin (40) | 1 | von Frey Test | Significant attenuation of tactile hypersensitivity (p < 0.0001) | [1] |
| Mirogabalin (40) | 2 | von Frey Test | Analgesic effect observed up to 2 hours | [1] |
| Mirogabalin (10) | 4 | Cold Plate Test | Attenuated thermal hypersensitivity | [1] |
| Mirogabalin (20) | 4 | Cold Plate Test | Significantly reduced thermal hypersensitivity | [1] |
| Mirogabalin (40) | 1-4 | Cold Plate Test | Significant analgesic effect | [1] |
| Pregabalin (10) | 1 | von Frey Test | No significant pain relief | [2] |
| Pregabalin (20) | 1 | von Frey Test | No significant pain relief | [2] |
| Pregabalin (40) | 1 | von Frey Test | Strongest analgesic effect for this drug | [2] |
| Mirogabalin (40) | 1 | von Frey Test | More effective than Pregabalin (40 mg/kg) | [2] |
Repeated Dose Administration in CCI Model (Albino-Swiss CD-1 Mice)
| Drug/Dose (mg/kg, i.p.) | Duration of Treatment | Pain Assessment | Outcome | Reference |
| Mirogabalin (20) | Twice daily for 7 days | von Frey Test | Greatest analgesic effect observed on day 7 (p < 0.0001) | [1] |
| Mirogabalin (20) | Twice daily for 7 days | Cold Plate Test | Greatest analgesic effect observed on day 7 (p < 0.0001) | [1] |
| Mirogabalin (20) | Twice daily for 7 days | Spinal Microglia/Macrophage markers (Iba-1) | Significantly inhibited upregulation | [2] |
| Mirogabalin (20) | Twice daily for 7 days | Spinal Astroglia (GFAP) and Neutrophil (MPO) markers | No significant changes | [2] |
| Mirogabalin (20) | Twice daily for 7 days | Spinal pp38/p38 levels | Significantly inhibited the increase | [8] |
| Mirogabalin (20) | Twice daily for 7 days | Spinal CCL2 and CCL5 levels | Strongly diminished levels | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Chronic Constriction Injury (CCI) of the Sciatic Nerve
This widely used model induces neuropathic pain that mimics symptoms in humans.
-
Animals: Adult male Albino-Swiss CD-1 mice (20-25 g) are used.[2]
-
Anesthesia: Mice are anesthetized with isoflurane.[2]
-
Surgical Procedure:
-
An incision is made on the lateral side of the thigh to expose the sciatic nerve.
-
Three loose ligatures are tied around the sciatic nerve with a 1 mm spacing.
-
The muscle and skin are then sutured.
-
-
Post-operative Care: Animals are monitored for recovery and signs of infection.
-
Behavioral Testing: Pain hypersensitivity is typically assessed starting several days post-surgery.
Behavioral Assessments of Pain
This test measures sensitivity to mechanical stimuli.
-
Acclimation: Mice are placed in individual plastic cages with a wire mesh floor and allowed to acclimate for a period before testing.[1]
-
Stimulation: Calibrated von Frey filaments of increasing force are applied to the plantar surface of the hind paw.
-
Response: A positive response is recorded as a sharp withdrawal of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method.
This test assesses sensitivity to cold stimuli.
-
Apparatus: A metal plate is maintained at a constant, non-noxious cold temperature.
-
Procedure: Mice are placed on the cold plate, and the latency to the first sign of pain (e.g., paw licking, jumping) is recorded.
-
Cut-off Time: A cut-off time is set to prevent tissue damage.
Cross-Strain Validation and Future Directions
While the existing data robustly supports the analgesic efficacy of Mirogabalin in Albino-Swiss CD-1 mice, there is a notable lack of studies directly comparing its effects across different mouse strains (e.g., C57BL/6, BALB/c) within a single study. Such cross-validation is crucial, as the genetic background of mouse strains can significantly influence pain perception, inflammatory responses, and drug metabolism, thereby affecting the observed analgesic efficacy.
Future research should prioritize direct, head-to-head comparisons of Mirogabalin's effects in multiple, commonly used mouse strains. This would not only strengthen the preclinical evidence for its analgesic properties but also provide valuable insights into the potential influence of genetic factors on treatment outcomes. Such studies would be instrumental in bridging the gap between preclinical findings and clinical applications, ultimately aiding in the development of more personalized pain management strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of action of Mirogabalin Besilate? [synapse.patsnap.com]
- 7. Frontiers | Mirogabalin as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]
- 8. Mirogabalin Decreases Pain-like Behaviors by Inhibiting the Microglial/Macrophage Activation, p38MAPK Signaling, and Pronociceptive CCL2 and CCL5 Release in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head study of CNS side effects of Mirogabalin Besylate versus other gabapentinoids
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the central nervous system (CNS) side effects of Mirogabalin Besylate versus other commonly used gabapentinoids, namely pregabalin and gabapentin. The information is compiled from a review of published clinical and preclinical data, with a focus on quantitative comparisons and the underlying pharmacological mechanisms.
Executive Summary
This compound is a novel gabapentinoid that exhibits a unique binding profile to the α2δ subunits of voltage-gated calcium channels (VGCCs).[1][2][3] Preclinical and clinical evidence suggests that this selectivity may translate to a more favorable CNS side-effect profile compared to older gabapentinoids like pregabalin and gabapentin. The most frequently reported CNS-related adverse events for all gabapentinoids include somnolence, dizziness, and ataxia.[4] While direct head-to-head, double-blind, randomized controlled trials with CNS side effects as the primary endpoint are limited, several studies, including retrospective analyses and studies where patients switched medications, provide valuable comparative data.
Mechanism of Action and Rationale for Improved CNS Tolerability
Gabapentinoids exert their effects by binding to the α2δ subunits of VGCCs, which are crucial in regulating the release of excitatory neurotransmitters.[5][6] The α2δ subunit has two major subtypes: α2δ-1 and α2δ-2. The analgesic effects of gabapentinoids are primarily mediated through their binding to the α2δ-1 subunit, which is highly expressed in the dorsal root ganglion and spinal dorsal horn.[1][7] Conversely, the α2δ-2 subunit is more concentrated in the cerebellum and is thought to be associated with CNS-related side effects such as dizziness and ataxia.[1][5]
Mirogabalin is distinguished by its high affinity for and slow dissociation from the α2δ-1 subunit, leading to sustained analgesic efficacy.[1][2][8] Crucially, it exhibits a lower affinity for and more rapid dissociation from the α2δ-2 subunit compared to pregabalin.[1][2][5] This differential binding characteristic is the primary pharmacological basis for the hypothesis that mirogabalin may have a wider therapeutic window and a reduced incidence of CNS adverse events.[1][8]
Signaling Pathway Diagram
Quantitative Comparison of CNS Side Effects
The following table summarizes the incidence of key CNS side effects from comparative studies. It is important to note the differences in study design (e.g., retrospective vs. prospective, patient populations) when interpreting these data.
| Side Effect | Mirogabalin Incidence (%) | Pregabalin Incidence (%) | Study Population | Study Design | Source |
| Somnolence | 7.3 | 12.2 | Patients with neuropathic pain from lumbar disease who switched from pregabalin | Retrospective | [9][10] |
| Dizziness | 4.9 | 14.6 | Patients with neuropathic pain from lumbar disease who switched from pregabalin | Retrospective | [9][10] |
| Somnolence | 14.5 (30 mg/day) | 20.9 (300 mg/day) | Patients with diabetic peripheral neuropathic pain | Randomized Controlled Trial | [9] |
| Dizziness | 10.9 (30 mg/day) | 19.4 (300 mg/day) | Patients with diabetic peripheral neuropathic pain | Randomized Controlled Trial | [9] |
| Somnolence | 30.0 (5-15 mg/day) | Not directly compared | Patients with lumbar spinal stenosis | Randomized Controlled Trial | [11] |
| Dizziness | 25.5 (5-15 mg/day) | Not directly compared | Patients with lumbar spinal stenosis | Randomized Controlled Trial | [11] |
A retrospective cohort study in Japan involving 130,244 patients aged 65 and older found that mirogabalin was associated with a slightly lower risk of a composite outcome that included fractures or switching to other medications compared to pregabalin. However, the authors concluded that this difference may not be clinically significant.[11]
Experimental Protocols
Detailed experimental protocols are proprietary to the conducting research organizations. However, the methodologies of key cited studies can be summarized as follows:
1. Retrospective Study in Patients Switching from Pregabalin to Mirogabalin (Sakai et al.) [9][10]
-
Study Design: A retrospective, single-center study.
-
Participants: 82 patients with neuropathic pain related to lumbar disease who were switched from pregabalin to mirogabalin due to either lack of efficacy or adverse events.
-
Intervention: Patients' medication was switched from pregabalin to mirogabalin. The doses were at the discretion of the treating physician.
-
Data Collection: Patient records were reviewed to determine the incidence of somnolence and dizziness while on pregabalin and after switching to mirogabalin. Adverse events were assessed at 4 weeks post-switch.
-
Outcome Measures: The primary outcomes were the incidence rates of somnolence and dizziness with each medication.
2. Randomized Controlled Trial in Diabetic Peripheral Neuropathic Pain (Baba et al., as cited in Sakai et al.) [9]
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Patients diagnosed with diabetic peripheral neuropathic pain.
-
Intervention: Patients were randomized to receive either mirogabalin (30 mg/day), pregabalin (300 mg/day), or a placebo.
-
Data Collection: Adverse events, including somnolence and dizziness, were systematically recorded throughout the trial period.
-
Outcome Measures: The incidence of treatment-emergent adverse events was a key safety endpoint.
Clinical Trial Workflow for Assessing CNS Side Effects
The following diagram illustrates a typical workflow for a clinical trial designed to assess and compare the CNS side effects of different gabapentinoids.
Conclusion
The available evidence suggests that this compound may offer a favorable CNS side-effect profile compared to pregabalin, particularly concerning somnolence and dizziness. This is theoretically supported by its unique binding kinetics to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels. However, more direct, large-scale, head-to-head, randomized controlled trials are needed to definitively establish the comparative CNS safety profile of mirogabalin against other gabapentinoids. Researchers and clinicians should consider these findings in the context of individual patient characteristics and treatment goals. The equianalgesic daily dose for 30 mg of mirogabalin is estimated to be 600 mg of pregabalin and over 1,200 mg of gabapentin.[1][2][8][12]
References
- 1. Mirogabalin: could it be the next generation gabapentin or pregabalin? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mirogabalin: could it be the next generation gabapentin or pregabalin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. What is the mechanism of action of Mirogabalin Besilate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Somnolence and Dizziness During Mirogabalin Treatment in Patients With Neuropathic Pain Related to Lumbar Disease Who Switched From Pregabalin: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Somnolence and Dizziness During Mirogabalin Treatment in Patients With Neuropathic Pain Related to Lumbar Disease Who Switched From Pregabalin: A Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adverse events, including fractures, among older patients receiving mirogabalin versus pregabalin: A retrospective cohort study using a large claims database in Japan [jstage.jst.go.jp]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Mirogabalin Besylate: An In Vivo Examination of its Anti-inflammatory Properties in Comparison to Standard Therapies
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Mirogabalin Besylate, a novel gabapentinoid, has garnered significant attention for its potent analgesic effects in neuropathic pain. Emerging evidence suggests that its mechanism of action may also encompass anti-inflammatory properties, a feature of considerable interest in the development of new therapeutic agents. This guide provides a comprehensive in vivo comparison of the anti-inflammatory effects of this compound against other established drugs, including the related gabapentinoid Pregabalin and traditional non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Celecoxib.
The data presented herein is compiled from various preclinical studies to offer an objective overview for researchers, scientists, and professionals in drug development. While direct head-to-head comparative studies in classical acute inflammation models are limited for this compound, this guide synthesizes available data from relevant in vivo models to facilitate a scientific comparison.
Comparative Efficacy of Anti-inflammatory Agents: In Vivo Data
The following tables summarize the quantitative data from in vivo studies, showcasing the anti-inflammatory effects of this compound, Pregabalin, Diclofenac, and Celecoxib in various animal models of inflammation. It is important to note that the data for this compound is primarily derived from neuropathic pain models with a significant inflammatory component, whereas the data for the other agents are from established acute and chronic inflammation models.
Table 1: In Vivo Anti-inflammatory Effects of this compound
| Drug | Model | Species | Dose | Key Anti-inflammatory Findings |
| This compound | Chronic Constriction Injury (CCI) of the sciatic nerve (Neuropathic Pain Model) | Mouse | 20 mg/kg (i.p., repeated) | Significantly prevented spinal microglia/macrophage activation. Reduced levels of pronociceptive chemokines CCL2 and CCL5. Reduced p38MAPK levels.[1] |
| Formalin Test (Inflammatory Pain Model) | Rat | 1, 3, 10 mg/kg (p.o.) | Dose-dependent reduction in flinching behavior in both phase 1 (acute nociceptive) and phase 2 (inflammatory).[2][3][4] | |
| Streptozotocin-induced Diabetic Neuropathy | Rat | 10, 30 mg/kg (p.o.) | Attenuated tactile allodynia, a symptom associated with neuroinflammation.[5] |
Table 2: In Vivo Anti-inflammatory Effects of Pregabalin
| Drug | Model | Species | Dose | Key Anti-inflammatory Findings |
| Pregabalin | Carrageenan-Induced Paw Edema | Rat | 30, 50, 100 mg/kg (i.p.) | Significantly decreased paw thickness, comparable to indomethacin. Dose-independently decreased IL-1β and TNF-α levels.[6][7][8][9][10] |
| Lipopolysaccharide (LPS)/Concanavalin A (ConA)-induced inflammation | Mouse | Not specified | Inhibited basal and LPS/ConA-induced IL-6 and TNF-α secretion in vivo. Attenuated mitogen-induced inflammatory changes in the spleen.[11][12] |
Table 3: In Vivo Anti-inflammatory Effects of Diclofenac
| Drug | Model | Species | Dose | Key Anti-inflammatory Findings |
| Diclofenac | Carrageenan-Induced Paw Edema | Rat | 5, 20 mg/kg (p.o.) | Significantly reduced paw edema at all time points. Produced a maximum inhibition of paw swelling of 56.17% (5 mg/kg) and 71.82% (20 mg/kg).[13][14][15] |
| Carrageenan-Induced Paw Edema | Rat | 3-100 mg/kg (p.o.) | Dose-dependent reduction in total edema with an ED50 of 3.74 ± 1.39 mg/kg.[16] |
Table 4: In Vivo Anti-inflammatory Effects of Celecoxib
| Drug | Model | Species | Dose | Key Anti-inflammatory Findings |
| Celecoxib | Adjuvant-Induced Arthritis | Rat | 5 mg/kg | Effective in decreasing elevated levels of IL-6, IL-1β, and TNF-α. Showed nearly equipotent anti-inflammatory response to diclofenac in this model.[17][18] |
| Complete Freund's Adjuvant (CFA)-induced Rheumatoid Arthritis | Rat | Not specified | Significantly reduced inflammation and edema volume. Suppressed CFA-induced pro-inflammatory cytokines (TNF-α and IL-1β) in splenic tissues. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below to facilitate replication and further investigation.
Carrageenan-Induced Paw Edema
This is a widely used and reproducible model of acute inflammation.
-
Animals: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
A baseline measurement of the paw volume of the animals is taken using a plethysmometer.
-
The test compound (e.g., Mirogabalin, Pregabalin, Diclofenac, Celecoxib) or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.), at a predetermined time before the carrageenan injection.
-
A 1% w/v solution of lambda-carrageenan in saline is injected into the sub-plantar surface of the right hind paw.
-
Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
-
Endpoints: The primary endpoint is the change in paw volume (edema) compared to the vehicle-treated control group. The percentage inhibition of edema is calculated. Secondary endpoints can include measurement of inflammatory mediators (e.g., cytokines, prostaglandins) in the paw tissue or systemic circulation.
Formalin Test
The formalin test is a model of inflammatory pain that has two distinct phases, allowing for the assessment of both acute nociceptive and persistent inflammatory pain responses.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure:
-
Animals are habituated to the observation chambers.
-
The test compound or vehicle is administered prior to the formalin injection.
-
A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of one hind paw.
-
The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. Observations are typically divided into two phases: Phase 1 (0-5 minutes post-injection), reflecting direct chemical irritation of nociceptors, and Phase 2 (15-60 minutes post-injection), which is associated with an inflammatory response.
-
-
Endpoints: The total time spent in nociceptive behaviors during Phase 1 and Phase 2 is quantified. A reduction in these behaviors indicates an analgesic and/or anti-inflammatory effect.
Adjuvant-Induced Arthritis (AIA)
AIA is a widely used animal model for chronic inflammation and rheumatoid arthritis.
-
Animals: Typically Lewis rats.
-
Procedure:
-
Arthritis is induced by a single intradermal injection of Complete Freund's Adjuvant (CFA) into the base of the tail or a footpad.
-
The development of polyarthritis is monitored over several weeks.
-
Treatment with the test compound or vehicle is initiated either prophylactically (before or at the time of adjuvant injection) or therapeutically (after the onset of arthritis).
-
-
Endpoints: The severity of arthritis is assessed by scoring clinical signs such as erythema, swelling, and joint deformity. Paw volume or thickness is also measured. Histopathological analysis of the joints and measurement of inflammatory markers in the serum or joint tissue are also common endpoints.
Visualizing Mechanisms and Workflows
Signaling Pathway of Mirogabalin's Anti-inflammatory Action
The following diagram illustrates the proposed signaling pathway through which this compound may exert its anti-inflammatory effects, primarily based on findings in neuropathic pain models.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow for In Vivo Validation
This diagram outlines a general workflow for the in vivo validation of a novel anti-inflammatory compound.
Caption: General experimental workflow for in vivo anti-inflammatory drug validation.
Conclusion
The available in vivo data suggests that this compound possesses anti-inflammatory properties, as evidenced by its modulation of key inflammatory mediators and pathways in neuropathic pain models. While it shows promise, particularly in conditions with a neuro-inflammatory component, its efficacy in classical acute inflammatory models, in direct comparison with established NSAIDs like Diclofenac and Celecoxib, requires further investigation. Pregabalin, a related gabapentinoid, has demonstrated clear anti-inflammatory effects in the carrageenan-induced paw edema model, providing a rationale for further exploring this therapeutic aspect within the gabapentinoid class. This comparative guide serves as a valuable resource for researchers and drug developers, highlighting the current state of knowledge and identifying key areas for future research to fully elucidate the anti-inflammatory potential of this compound.
References
- 1. article.imrpress.com [article.imrpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Naturally Inspired Molecules for Neuropathic Pain Inhibition—Effect of Mirogabalin and Cebranopadol on Mechanical and Thermal Nociceptive Threshold in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pregabalin, celecoxib, and their combination for treatment of chronic low-back pain | springermedizin.de [springermedizin.de]
- 8. Pregabalin Attenuates Carrageenan-Induced Acute Inflammation in Rats by Inhibiting Proinflammatory Cytokine Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Analgesic effects of co-administration of mirogabalin and diclofenac sodium on neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Efficacy and Safety of Add-on Mirogabalin to NSAIDs in Lumbar Spinal Stenosis with Peripheral Neuropathic Pain: A Randomized, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pregabalin, celecoxib, and their combination for treatment of chronic low-back pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Safety of celecoxib versus traditional nonsteroidal anti-inflammatory drugs in older patients with arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mirogabalin Besylate in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of Mirogabalin Besylate is a critical component of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.
This compound, a gabapentinoid currently approved for use in Japan and other regions for treating neuropathic pain, is not classified as a hazardous waste by the U.S. Environmental Protection Agency (EPA).[1] Furthermore, as of the latest information, this compound is not approved by the U.S. Food and Drug Administration (FDA) and is therefore not a scheduled controlled substance by the Drug Enforcement Administration (DEA) in the United States.[1][2][3] Consequently, in the U.S., it should be managed as a non-hazardous, non-controlled pharmaceutical waste.
Disposal Plan: A Step-by-Step Guide
Adherence to the following procedural steps will ensure the safe and compliant disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
2. Waste Segregation:
-
Do not dispose of this compound down the drain or in regular trash.
-
Segregate this compound waste from other laboratory waste streams. This includes pure compound, contaminated labware (e.g., vials, pipette tips), and any solutions containing the compound.
3. Containment:
-
Place all this compound waste into a designated, leak-proof, and clearly labeled waste container.
-
The container should be made of a material compatible with the chemical.
-
The label should clearly identify the contents as "this compound Waste" or "Non-Hazardous Pharmaceutical Waste."
4. Licensed Waste Disposal Vendor:
-
Arrange for the collection and disposal of the this compound waste through a licensed and reputable pharmaceutical waste vendor.
-
These vendors are equipped to handle and dispose of chemical and pharmaceutical waste in accordance with all federal, state, and local regulations.
-
The primary recommended method of disposal for non-hazardous pharmaceuticals is incineration by a licensed facility to ensure complete destruction.
5. Documentation:
-
Maintain accurate records of the disposal process, including the name of the waste vendor, the date of collection, and the quantity of waste disposed of. This documentation is crucial for regulatory compliance and internal safety audits.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not defined due to its non-hazardous classification, the following table summarizes key identification information.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1138245-21-2 |
| Molecular Formula | C18H25NO5S |
| EPA Hazardous Waste Status | Not Listed |
| DEA Controlled Substance Status (U.S.) | Not Scheduled |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory environment.
Disclaimer: This information is intended for guidance in a laboratory setting within the United States. Regulations for pharmaceutical disposal can vary by location. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all applicable federal, state, and local regulations.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Mirogabalin Besylate
Essential protocols for the safe handling, storage, and disposal of Mirogabalin Besylate are critical for ensuring the well-being of laboratory personnel and maintaining a secure research environment. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to support researchers, scientists, and drug development professionals.
This compound is an active pharmaceutical ingredient (API) that requires careful handling due to its potential hazards.[1] Adherence to proper safety protocols is paramount to minimize exposure and mitigate risks. The following information synthesizes data from multiple safety data sheets (SDS) to provide a comprehensive overview of the necessary personal protective equipment (PPE) and procedures.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed, causing skin irritation and serious eye irritation.[1][2] One safety data sheet also indicates that it may cause allergy or asthma symptoms, respiratory irritation, and is suspected of causing genetic defects and damaging fertility or the unborn child.[3] Given these potential hazards, the use of appropriate personal protective equipment is mandatory.
Summary of Hazard Classifications and Recommended PPE:
| Hazard Category | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Category 4 (H302: Harmful if swallowed) | Engineering controls (fume hood, ventilated balance enclosure), lab coat, safety glasses with side shields, gloves. |
| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) | Impervious clothing, protective gloves.[1] |
| Serious Eye Damage/Irritation | Category 2A (H319: Causes serious eye irritation) | Safety goggles with side-shields.[1] |
| Respiratory/Skin Sensitization | Category 1 (H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled; H317: May cause an allergic skin reaction) | Wear NIOSH/MSHA or European Standard EN 149 approved respirator.[2] |
| Germ Cell Mutagenicity | Category 2 (H341: Suspected of causing genetic defects) | Full personal protective equipment, including respiratory protection.[3] |
| Reproductive Toxicity | Category 2 (H361: Suspected of damaging fertility or the unborn child) | Full personal protective equipment, including respiratory protection.[3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure risk. The following step-by-step guide outlines the key procedures from preparation to disposal.
Experimental Workflow for Handling this compound:
Step-by-Step Handling Procedures:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a laboratory with controlled access.
-
Ensure a safety shower and eyewash station are readily accessible.[1]
-
Before starting any work, thoroughly review the Safety Data Sheet (SDS).[1][2][3][4][5]
-
Assemble all necessary PPE, including a lab coat, chemical-resistant gloves, and safety goggles with side shields.[1] For procedures that may generate dust or aerosols, a respirator is required.[2]
-
-
Weighing and Handling:
-
Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area.[1]
-
Wear full personal protective equipment, including respiratory protection, before attempting to clean the spill.[1]
-
For solid spills, carefully sweep up the material and place it in a suitable, closed container for disposal.[3] Avoid creating dust.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, diatomite) and place it in a sealed container for disposal.[1]
-
Decontaminate the spill area and any contaminated equipment by scrubbing with alcohol.[1]
-
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal: All waste containing this compound should be considered hazardous waste.
-
Dispose of contents and containers in accordance with local, state, and federal regulations.[1]
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[4]
-
-
Contaminated Materials:
-
Contaminated clothing should be removed immediately and washed before reuse.[1]
-
Disposable PPE (gloves, etc.) should be placed in a sealed bag and disposed of as hazardous waste.
-
Contaminated packaging can be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make it unusable and disposed of in a sanitary landfill.[4]
-
By adhering to these safety protocols, researchers can minimize their risk of exposure to this compound and ensure a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
